(R)-(-)-2-Aminobutane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N/c1-3-4(2)5/h4H,3,5H2,1-2H3/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRZNVHARXXAHW-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
73.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13250-12-9 | |
| Record name | (-)-sec-Butylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13250-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butanamine, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013250129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-sec-butylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.924 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BUTANAMINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29HC5ICB6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-(-)-2-Aminobutane: Chemical Structure, Stereochemistry, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(-)-2-Aminobutane, a chiral primary amine, is a versatile building block in organic synthesis and a molecule of significant interest in the pharmaceutical and agrochemical industries. Its stereochemical configuration is pivotal to its biological activity and its applications as a chiral auxiliary and resolving agent. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, physical and spectroscopic properties of this compound. Detailed experimental protocols for its synthesis via enantioselective routes and resolution of its racemic mixture are presented. Furthermore, its role as a fungicide and its mode of action are discussed.
Chemical Structure and Properties
This compound, also known as (R)-(-)-sec-butylamine, is the levorotatory enantiomer of 2-aminobutane. The molecule possesses a stereocenter at the second carbon atom, to which the amino group is attached.
Chemical and Physical Properties
The chemical and physical properties of this compound and its enantiomer, (S)-(+)-2-aminobutane, are summarized in the table below for easy comparison. The distinct optical rotation is the key differentiating physical property between the two enantiomers.
| Property | This compound | (S)-(+)-2-Aminobutane |
| CAS Number | 13250-12-9 | 513-49-5 |
| Molecular Formula | C₄H₁₁N | C₄H₁₁N |
| Molecular Weight | 73.14 g/mol | 73.14 g/mol |
| Appearance | Colorless to light yellow liquid | Colorless liquid |
| Boiling Point | 63 °C | 63 °C |
| Density | 0.72 g/mL at 25 °C | 0.731 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.393 | 1.393 |
| Optical Rotation [α]D | -7.5° (neat, 19 °C) | +7.4° (neat) |
| SMILES | CC--INVALID-LINK--N | CC--INVALID-LINK--N |
| InChI Key | BHRZNVHARXXAHW-SCSAIBSYSA-N | BHRZNVHARXXAHW-BYPYZUCNSA-N |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The key data are summarized below.
| Spectroscopic Technique | Data |
| ¹H NMR (CDCl₃) | δ ~2.7-2.9 (m, 1H, CH-NH₂), ~1.4-1.6 (m, 2H, CH₂), ~1.1 (d, J ≈ 6.5 Hz, 3H, CH-CH₃), ~0.9 (t, J ≈ 7.5 Hz, 3H, CH₂-CH₃), ~1.2 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃) | δ ~48.0 (CH), ~32.0 (CH₂), ~23.0 (CH₃), ~10.0 (CH₃) |
| IR (neat) | ~3360 cm⁻¹ (N-H stretch, asymmetric), ~3280 cm⁻¹ (N-H stretch, symmetric), ~2960 cm⁻¹ (C-H stretch, sp³), ~1600 cm⁻¹ (N-H bend) |
| Mass Spectrometry (EI) | m/z 73 (M⁺), 58, 44 (base peak), 29 |
Stereochemistry
The stereochemistry of 2-aminobutane is of paramount importance as it dictates its biological activity and its efficacy as a chiral auxiliary. The (R) and (S) enantiomers are non-superimposable mirror images of each other.
The designation (R) is determined by the Cahn-Ingold-Prelog priority rules, where the substituents around the chiral carbon are ranked, and the direction from highest to lowest priority is traced. The negative sign (-) in the name indicates that it is levorotatory, meaning it rotates the plane of polarized light to the left.
Experimental Protocols
Enantioselective Synthesis from (R)-(-)-2-Aminobutanol
A reliable method for the synthesis of this compound involves a two-step conversion from the commercially available (R)-(-)-2-aminobutanol. This procedure avoids racemization and yields the product with high optical purity.
Protocol:
-
Protection of the Amino Group: To a solution of (R)-(-)-2-aminobutanol in a suitable solvent (e.g., dichloromethane), add a protecting group reagent such as di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. Stir at room temperature until the reaction is complete (monitored by TLC).
-
Activation of the Hydroxyl Group: The protected amino alcohol is then reacted with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) at 0 °C to convert the hydroxyl group into a good leaving group (mesylate or tosylate).
-
Reduction: The resulting mesylate or tosylate is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent (e.g., THF or diethyl ether) under reflux. This step replaces the activated hydroxyl group with a hydrogen atom.
-
Deprotection: The N-Boc protected (R)-2-aminobutane is deprotected by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent.
-
Purification: The final product is isolated and purified by distillation.
Enzymatic Kinetic Resolution of Racemic 2-Aminobutane
Kinetic resolution is a widely used method for separating enantiomers. Lipases are commonly employed enzymes for the enantioselective acylation of amines.
Spectroscopic Analysis of (R)-(-)-2-Aminobutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data for the chiral amine (R)-(-)-2-aminobutane, a crucial building block in pharmaceutical chemistry and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.
Spectroscopic Data Summary
The empirical formula for this compound is C₄H₁₁N, with a molecular weight of 73.14 g/mol .[1][2] The spectroscopic data presented below provides key insights into its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the neighboring atoms, particularly the electron-withdrawing amino group.
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₃ (at C1) | ~ 0.9 | Triplet | 3H |
| -CH₂- | ~ 1.4 | Multiplet | 2H |
| -CH(NH₂)- | ~ 2.7 | Multiplet | 1H |
| -CH₃ (at C4) | ~ 1.1 | Doublet | 3H |
| -NH₂ | ~ 1.1 (broad) | Singlet | 2H |
Note: The chemical shift of the -NH₂ protons can be variable due to hydrogen bonding and depends on concentration and solvent.
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. As a chiral molecule, all four carbon atoms in this compound are chemically non-equivalent and thus produce four distinct signals.
| Carbon Assignment | Chemical Shift (ppm) |
| C1 (-CH₃) | ~ 10 |
| C2 (-CH) | ~ 50 |
| C3 (-CH₂) | ~ 30 |
| C4 (-CH₃) | ~ 24 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound, a primary amine, displays characteristic absorption bands that confirm the presence of N-H and C-H bonds.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~ 3370 and 3290 | N-H stretch (asymmetric and symmetric) | Medium |
| ~ 2960-2850 | C-H stretch (aliphatic) | Strong |
| ~ 1600 | N-H bend (scissoring) | Medium |
| ~ 1460 | C-H bend (methylene and methyl) | Medium |
| ~ 1130 | C-N stretch | Medium to Weak |
Mass Spectrometry (MS)
The mass spectrum of 2-aminobutane provides information about its molecular weight and fragmentation pattern under electron ionization.
| m/z | Relative Intensity (%) | Assignment |
| 73 | Moderate | [M]⁺ (Molecular Ion) |
| 58 | Low | [M - CH₃]⁺ |
| 44 | 100 (Base Peak) | [CH₃CHNH₂]⁺ |
| 30 | High | [CH₂NH₂]⁺ |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: A solution of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is prepared in a suitable deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃). The sample is transferred to a 5 mm NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.
-
¹H NMR Acquisition:
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve optimal homogeneity.
-
A standard pulse sequence is used to acquire the free induction decay (FID).
-
Typically, 8 to 16 scans are acquired for a standard ¹H NMR spectrum.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each carbon.
-
A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
A relaxation delay (D1) of 1-2 seconds is employed between scans.
-
-
Data Processing: The acquired FID is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): As this compound is a liquid at room temperature, a neat spectrum can be obtained. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the clean, empty salt plates is recorded.
-
The sample (as a thin film between the plates) is placed in the sample holder.
-
The sample spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile liquid like this compound, a direct insertion probe or gas chromatography (GC) inlet can be used to introduce the sample into the mass spectrometer.
-
Ionization: Electron ionization (EI) is a common method for this type of molecule. The sample vapor is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier or other suitable detector records the abundance of each ion.
-
Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (R)-(-)-2-Aminobutane as a Chiral Building Block
This compound, a chiral amine, serves as a critical building block in modern organic and pharmaceutical chemistry. Its stereogenic center makes it an invaluable tool for introducing chirality into molecules, a fundamental requirement for the synthesis of many active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in asymmetric synthesis and drug development.
Physicochemical and Safety Data
This compound is a highly flammable and corrosive liquid that requires careful handling.[1][2][3] It is air and light sensitive and should be stored under an inert atmosphere in a cool, well-ventilated area away from incompatible materials such as acids, oxidizing agents, and carbon dioxide.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 13250-12-9[4][5] |
| Molecular Formula | C₄H₁₁N[4][5] |
| Molecular Weight | 73.14 g/mol [4][5] |
| Appearance | Clear, colorless liquid[6] |
| Melting Point | -105 °C[4] |
| Boiling Point | 63 °C (lit.)[4][7] |
| Density | 0.72 g/mL at 25 °C (lit.)[4][8] |
| Refractive Index (n20/D) | 1.393 (lit.)[7][8] |
| Specific Rotation ([α]19/D) | -7.5° (neat, 19 °C)[4][8] |
| Solubility | Miscible with water[1] |
Table 2: Safety and Hazard Information
| Hazard | Description |
| GHS Signal Word | Danger[8] |
| Hazard Statements | Highly flammable liquid and vapor (H225), Harmful if swallowed or inhaled (H302 + H332), Causes severe skin burns and eye damage (H314).[8] |
| Flash Point | -19 °C (-2.2 °F) - closed cup[2][8] |
| Personal Protective Equipment | Wear protective gloves, clothing, eye, and face protection. Use in a chemical fume hood.[3] |
| Storage | Store locked up in a flammables area, away from heat, sparks, and open flames.[2][3] |
Synthesis of Chiral 2-Aminobutane
The production of enantiomerically pure 2-aminobutane is crucial for its application. While classical resolution of racemic mixtures using chiral acids like L-(+)-tartaric acid has been a traditional method, modern biocatalytic approaches offer superior efficiency and selectivity.[9]
A prominent modern method involves the use of transaminases (TAs) for the asymmetric amination of 2-butanone. This biocatalytic approach allows for the selective synthesis of either the (R)- or (S)-enantiomer by choosing an appropriate enzyme.[10][11][12]
References
- 1. This compound, 99% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-Aminobutane(13952-84-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 4. This compound CAS#: 13250-12-9 [amp.chemicalbook.com]
- 5. This compound | 13250-12-9 | FA46737 | Biosynth [biosynth.com]
- 6. echemi.com [echemi.com]
- 7. This compound | 13250-12-9 [chemicalbook.com]
- 8. (R)-(-)-sec-Butylamine 99 13250-12-9 [sigmaaldrich.com]
- 9. Synthesis of (R)- and (S)-2-aminobutane from (S)- and (R)-2-aminobutanol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. vapourtec.com [vapourtec.com]
- 11. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 12. pubs.acs.org [pubs.acs.org]
The Genesis of Chiral Amines: An In-depth Technical Guide to Their Discovery and Synthetic Evolution
For Researchers, Scientists, and Drug Development Professionals
Chiral amines are fundamental building blocks in modern chemistry, forming the chiral backbone of a vast array of pharmaceuticals, agrochemicals, and natural products. Their stereochemistry is often pivotal to their biological activity, making the development of efficient and stereoselective synthetic methods a central theme in organic chemistry. This technical guide provides a comprehensive overview of the historical discoveries and the evolution of synthetic strategies for accessing enantiomerically pure amines, from classical resolution to modern catalytic asymmetric techniques.
Foundational Discoveries: The Dawn of Chirality and Synthetic Dyes
The story of chiral amines is intrinsically linked to the birth of stereochemistry and the synthetic chemical industry. While not a direct synthesis of a chiral amine, the serendipitous discovery of mauveine by William Henry Perkin in 1856 was a landmark event. In an attempt to synthesize quinine, Perkin's oxidation of aniline, an aromatic amine, produced the first synthetic organic dye.[1][2][3][4][5] This discovery not only launched the synthetic dye industry but also highlighted the reactivity of amines and their potential as precursors to complex molecules.[2]
The conceptual framework for understanding chiral molecules was laid earlier by Louis Pasteur. In 1848, through meticulous experimentation, Pasteur manually separated enantiomorphic crystals of a sodium ammonium salt of tartaric acid.[6][7] He demonstrated that the mirror-image crystals rotated plane-polarized light in opposite directions, thus establishing the principle of molecular chirality and providing the first method for the resolution of a racemic mixture.[6][7] This concept of separating enantiomers would become the first viable strategy for obtaining chiral compounds, including amines.
Classical Resolution of Racemic Amines
The earliest method for obtaining enantiomerically pure amines was through the resolution of a racemic mixture. This technique, an extension of Pasteur's work, relies on the reaction of a racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility, allowing for their separation by fractional crystallization.
Key Resolving Agents and Principles
Commonly used chiral resolving agents for amines include:
-
(R,R)-(+)-Tartaric acid
-
(S,S)-(-)-Tartaric acid
-
(R)-(-)-Mandelic acid
-
(S)-(+)-Mandelic acid
-
(1R)-(-)-10-Camphorsulfonic acid
The separation process involves dissolving the racemic amine and the chiral acid in a suitable solvent, allowing the less soluble diastereomeric salt to crystallize, and then recovering the enantiomerically enriched amine from the salt.
Experimental Protocol: Resolution of (±)-α-Phenylethylamine with (R,R)-(+)-Tartaric Acid
This classical procedure illustrates the principles of diastereomeric salt formation and separation.
Materials:
-
(±)-α-Phenylethylamine
-
(R,R)-(+)-Tartaric acid
-
Methanol
-
10% Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve (R,R)-(+)-tartaric acid (12.5 g) in methanol (75 mL) in a 250-mL Erlenmeyer flask. Gentle heating may be required.
-
In a separate flask, dissolve (±)-α-phenylethylamine (10.0 g, 10.6 mL) in methanol (75 mL).
-
Add the amine solution to the tartaric acid solution and mix thoroughly.
-
Gently heat the combined solution to near boiling, then cool in an ice bath to induce crystallization of the diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold methanol. This salt is the (-)-α-phenylethylammonium-(+)-tartrate.
-
To recover the free amine, dissolve the crystals in water and add 10% aqueous NaOH until the solution is strongly basic.
-
Extract the liberated (-)-α-phenylethylamine with diethyl ether (3 x 25 mL).
-
Dry the combined ether extracts over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the enantiomerically enriched amine.
The Rise of Asymmetric Synthesis: Catalytic Approaches
While effective, classical resolution is inherently limited by a theoretical maximum yield of 50% for the desired enantiomer. The advent of asymmetric catalysis in the latter half of the 20th century revolutionized the synthesis of chiral molecules, including amines, by enabling the direct conversion of prochiral substrates into a single enantiomer with high selectivity.
Asymmetric Hydrogenation
The catalytic asymmetric hydrogenation of prochiral enamides and imines emerged as a powerful and atom-economical method for synthesizing chiral amines and their derivatives.[8][9][10]
Knowles' Pioneering Work: In the 1970s, William S. Knowles and his team at Monsanto developed the first industrial application of asymmetric catalysis for the synthesis of the anti-Parkinson's drug, L-DOPA.[11] Their key innovation was the use of a rhodium catalyst bearing a chiral phosphine ligand, DiPAMP, for the asymmetric hydrogenation of an enamide precursor to L-DOPA.[11][12][13][14] This process achieved high enantioselectivity and demonstrated the industrial viability of asymmetric catalysis.[11]
Noyori's Contributions: Ryōji Noyori expanded the scope of asymmetric hydrogenation with the development of ruthenium-based catalysts containing the BINAP ligand.[15] These catalysts proved to be highly efficient for the hydrogenation of a wide range of functionalized ketones and olefins.[15] Later, Noyori developed Ru(II)-diphosphine-diamine complexes that are highly effective for the asymmetric hydrogenation and transfer hydrogenation of simple ketones and imines.[15][16][17]
Quantitative Data for Asymmetric Hydrogenation of Enamides and Imines
| Catalyst System | Substrate Type | Product | Yield (%) | ee (%) | Reference(s) |
| [Rh(DiPAMP)]+ | Enamide precursor to L-DOPA | L-DOPA derivative | >95 | 95 | [11][13] |
| Ru(BINAP)Cl2 | N-Aryl imines | Chiral secondary amine | 95-100 | 92-99 | [10] |
| [Ir(P,N-ligand)]+ | N-Aryl imines | Chiral secondary amine | >95 | up to 97 | [10] |
| Co/(S,S)-Ph-BPE | Trisubstituted carbocyclic enamides | Chiral cyclic amides | >95 | up to 99 | [18] |
Experimental Protocol: Asymmetric Hydrogenation of an Enamide (General Procedure)
-
A pressure vessel is charged with the enamide substrate and a rhodium or ruthenium catalyst (e.g., [Rh(COD)(DiPAMP)]+BF4-) (0.1-1 mol%) in a suitable solvent such as methanol or ethanol under an inert atmosphere.
-
The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (typically 1-50 atm).
-
The reaction mixture is stirred at a specified temperature (e.g., room temperature to 50 °C) until the reaction is complete (monitored by TLC, GC, or HPLC).
-
The pressure is released, and the solvent is removed under reduced pressure.
-
The residue is purified by chromatography or crystallization to afford the chiral amide product.
-
The amide can then be hydrolyzed under acidic or basic conditions to yield the corresponding chiral amine.
Chiral Auxiliaries
Another fundamental approach to asymmetric synthesis involves the use of a chiral auxiliary. This is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed and can often be recovered.
Evans Oxazolidinones: Developed by David A. Evans, chiral oxazolidinones are powerful auxiliaries for controlling the stereochemistry of enolate alkylation, aldol reactions, and other transformations that can be used to generate chiral centers that are precursors to amines.[19][20]
Enders' SAMP/RAMP Hydrazones: Dieter Enders developed the use of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its (R)-enantiomer (RAMP) as chiral auxiliaries.[1][10][15][21][22] These auxiliaries form chiral hydrazones with aldehydes and ketones, which can then be deprotonated and alkylated with high diastereoselectivity.[1][21][22] Subsequent cleavage of the hydrazone yields the α-alkylated carbonyl compound, which can be converted to the corresponding chiral amine.
Ellman's Sulfinamide: A significant breakthrough in the direct synthesis of chiral primary amines was the development of tert-butanesulfinamide by Jonathan A. Ellman.[4][17][23][24][25][26][27] This chiral auxiliary condenses with aldehydes and ketones to form N-sulfinyl imines. These imines are excellent electrophiles for the addition of a wide range of nucleophiles, with the bulky tert-butanesulfinyl group directing the attack to one face of the imine. The resulting sulfinamide can be easily cleaved under mild acidic conditions to afford the chiral primary amine.
Quantitative Data for Chiral Auxiliary-Based Syntheses
| Auxiliary | Reaction Type | Nucleophile/Electrophile | Diastereomeric Ratio (dr) or Diastereomeric Excess (de) | Reference(s) |
| Evans Oxazolidinone | Alkylation | Alkyl halide | >99:1 | [19] |
| Enders SAMP/RAMP | Hydrazone Alkylation | Alkyl halide | >95% de | [1] |
| Ellman's Sulfinamide | Addition to N-sulfinyl imine | Grignard reagent | >98:2 dr | [4][25] |
Experimental Protocol: Asymmetric Synthesis of a Primary Amine using Ellman's Auxiliary
-
Imine Formation: To a solution of an aldehyde (1.0 equiv) and (R)-tert-butanesulfinamide (1.05 equiv) in an appropriate solvent (e.g., CH2Cl2 or THF) is added a dehydrating agent such as anhydrous CuSO4 or MgSO4. The mixture is stirred at room temperature until imine formation is complete. The solids are removed by filtration, and the solvent is evaporated to give the crude N-sulfinyl imine, which is often used without further purification.
-
Nucleophilic Addition: The N-sulfinyl imine is dissolved in an anhydrous solvent (e.g., THF or diethyl ether) and cooled to a low temperature (e.g., -78 °C or -48 °C). A solution of the Grignard reagent or other organometallic nucleophile (1.2-1.5 equiv) is added dropwise. The reaction is stirred at low temperature until completion.
-
Work-up and Cleavage: The reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated. The resulting crude sulfinamide is dissolved in methanol, and a solution of HCl in diethyl ether is added. The resulting amine hydrochloride salt precipitates and can be collected by filtration. The free amine can be obtained by treatment with a base.
Organocatalysis
The development of organocatalysis, the use of small chiral organic molecules to catalyze asymmetric transformations, has provided a powerful metal-free alternative for the synthesis of chiral amines.[14][22][28][29]
Iminium and Enamine Catalysis: Pioneered by David MacMillan and Benjamin List, this approach utilizes chiral secondary amines (such as proline and its derivatives) as catalysts.[14][22][28] These amines react with carbonyl compounds to form either nucleophilic enamines or electrophilic iminium ions. These activated intermediates can then participate in a variety of stereoselective C-C and C-N bond-forming reactions. The proline-catalyzed three-component Mannich reaction is a classic example, providing direct access to chiral β-amino carbonyl compounds.[22][28][29]
Quantitative Data for Organocatalytic Amine Synthesis
| Catalyst | Reaction Type | Substrates | Yield (%) | ee (%) | Reference(s) |
| Proline | Mannich Reaction | Aldehyde, Ketone, Amine | 50-98 | 94-99 | [28][29] |
| MacMillan Catalyst | Michael Addition | α,β-Unsaturated aldehyde, Amine | 81-97 | 90-99 | [14] |
| Chiral Phosphoric Acid | Reductive Amination | Ketone, Amine, Hantzsch ester | 80-99 | 85-98 | [28] |
Biocatalysis
Enzymes offer unparalleled stereoselectivity and operate under mild, environmentally benign conditions, making them highly attractive catalysts for industrial-scale synthesis. For chiral amine production, transaminases (TAs) have emerged as particularly powerful biocatalysts.[30][12][16][23][24][31]
Transaminase-Mediated Synthesis: Transaminases catalyze the transfer of an amino group from an amine donor (such as isopropylamine or alanine) to a prochiral ketone, producing a chiral amine.[30][23][31] A notable industrial application is the synthesis of Sitagliptin, a drug for type 2 diabetes. Through directed evolution, a highly active and selective transaminase was developed that can convert the prositagliptin ketone into the desired (R)-amine with excellent yield and enantiomeric excess.[30][12][23][24][31]
Quantitative Data for Transaminase-Catalyzed Amine Synthesis
| Enzyme | Substrate | Amine Donor | Product | Conversion/Yield (%) | ee (%) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Engineered TA (Codexis) | Pro-sitagliptin ketone | Isopropylamine | Sitagliptin | 92 (isolated yield) | >99.95 |[12][31] | | TA from Roseomonas deserti | β-keto ester | Benzylamine | Sitagliptin intermediate | 70 (conversion) | >99 |[30][31] | | TA from Aspergillus terreus | 4-phenylbutan-2-one | Isopropylamine | 4-phenylbutan-2-amine | 46 (conversion) | >99 |[16] |
Visualization of Concepts and Workflows
Timeline of Key Discoveries
Caption: A timeline of major milestones in the discovery and synthesis of chiral amines.
Logical Flow of Synthetic Strategies
Caption: Logical workflow for obtaining enantiomerically pure amines.
General Mechanism for Asymmetric Hydrogenation of Enamides
Caption: Simplified catalytic cycle for asymmetric hydrogenation.
Conclusion
The journey to develop synthetic routes to chiral amines mirrors the evolution of organic chemistry itself. From the foundational observations of Pasteur to the sophisticated catalytic systems of today, the field has continuously advanced, driven by the need for greater efficiency, selectivity, and sustainability. The methods outlined in this guide—classical resolution, asymmetric hydrogenation, chiral auxiliaries, organocatalysis, and biocatalysis—each represent significant conceptual and practical breakthroughs. For researchers in drug discovery and development, a deep understanding of these strategies is essential for the rational design and synthesis of the next generation of chiral amine-containing molecules. The ongoing innovation in this area promises even more powerful and elegant solutions to the enduring challenge of chirality.
References
- 1. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 2. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst [organic-chemistry.org]
- 5. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. youtube.com [youtube.com]
- 11. chegg.com [chegg.com]
- 12. researchgate.net [researchgate.net]
- 13. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 14. nobelprize.org [nobelprize.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. Reagent of the month November– Evans oxazolidinones - Santiago lab [santiago-lab.com]
- 21. web.mit.edu [web.mit.edu]
- 22. 20.210.105.67 [20.210.105.67]
- 23. Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin [mdpi.com]
- 24. Promoter engineering-mediated Tuning of esterase and transaminase expression for the chemoenzymatic synthesis of sitagliptin phosphate at the kilogram-scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 26. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 27. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Conformational Landscape of (R)-(-)-2-Aminobutane: A Theoretical and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical methodologies employed in the conformational analysis of the chiral molecule (R)-(-)-2-aminobutane. Due to a lack of specific published computational studies on this molecule, this document serves as a methodological framework, presenting a generalized approach and illustrative data for conducting and interpreting such an analysis. This guide is designed to be a valuable resource for researchers in computational chemistry, drug discovery, and materials science.
This compound, a chiral primary amine, serves as a crucial building block in the synthesis of pharmaceuticals and other bioactive molecules. Its three-dimensional structure, dictated by the rotation around its single bonds, gives rise to various conformers with distinct energies and populations. Understanding this conformational landscape is paramount for predicting its chemical reactivity, biological activity, and spectroscopic properties.
Theoretical Approach to Conformational Analysis
The exploration of the conformational space of this compound is typically achieved through computational quantum chemistry methods. The general workflow for such a study is outlined below.
Computational Workflow
The process begins with an initial structure of this compound, which is then subjected to a systematic or stochastic conformational search to identify all possible low-energy conformers. Each of these conformers is then optimized to a local minimum on the potential energy surface. Finally, frequency calculations are performed to confirm that the optimized structures are true minima and to obtain thermodynamic data.
Caption: A generalized workflow for the theoretical conformational analysis of a molecule.
Key Rotatable Bonds and Dihedral Angles
The primary drivers of conformational isomerism in this compound are the rotations around the C1-C2, C2-C3, and C2-N single bonds. The corresponding dihedral angles, denoted as τ1 (N-C2-C1-H), τ2 (C1-C2-C3-C4), and τ3 (H-N-C2-C1), define the relative orientations of the substituent groups.
Computational Methodologies: A Detailed Protocol
A robust computational protocol is essential for obtaining accurate and reliable results. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.
Hypothetical Experimental Protocol: DFT Calculations
-
Software: Gaussian 16, ORCA, or similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT) with the B3LYP functional. This hybrid functional is known to provide reliable geometries and relative energies for organic molecules.
-
Basis Set: 6-311++G(d,p). This triple-zeta basis set with diffuse and polarization functions is recommended for accurately describing non-covalent interactions and obtaining reliable energies.
-
Conformational Search: A relaxed potential energy surface scan is performed by systematically rotating the key dihedral angles (τ1, τ2, and τ3) in increments of 30°.
-
Geometry Optimization: The stationary points identified from the scan are then fully optimized without any constraints.
-
Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures to confirm they are true minima (i.e., have no imaginary frequencies) and to calculate zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
Solvation Effects (Optional): To simulate a more realistic environment, the Polarizable Continuum Model (PCM) can be employed to account for the effects of a solvent, such as water or ethanol.
Illustrative Results and Data Presentation
The following tables present hypothetical quantitative data that would be obtained from a conformational analysis of this compound. This data is for illustrative purposes to demonstrate how results should be structured and presented.
Table 1: Relative Energies and Rotational Constants of Conformers
| Conformer ID | Dihedral Angles (τ1, τ2, τ3) in degrees | Relative Energy (kcal/mol) | Rotational Constants (GHz) |
| Conf-1 | (60, 180, 60) | 0.00 | A=8.123, B=3.456, C=2.890 |
| Conf-2 | (180, 180, 60) | 0.52 | A=8.054, B=3.512, C=2.911 |
| Conf-3 | (60, 60, 180) | 1.25 | A=7.988, B=3.601, C=3.012 |
| Conf-4 | (-60, 180, 60) | 0.61 | A=8.049, B=3.508, C=2.908 |
Energies are relative to the most stable conformer (Conf-1) and include ZPVE corrections.
Table 2: Rotational Barriers
| Rotation Around Bond | Transition State Dihedral Angle (degrees) | Rotational Barrier (kcal/mol) |
| C1-C2 | 120 | 3.5 |
| C2-C3 | 0 | 4.2 |
| C2-N | 120 | 2.8 |
Barriers are calculated as the energy difference between the lowest energy conformer and the transition state for rotation around the specified bond.
Visualization of the Potential Energy Surface
A potential energy surface (PES) scan is a powerful tool for visualizing the energetic landscape of a molecule as a function of one or more dihedral angles.
Caption: A representative potential energy surface scan for the rotation around the C2-C3 bond.
Conclusion
Methodological & Application
Application Notes and Protocols: Synthesis of (R)-(-)-2-Aminobutane from Racemic Mixtures
Audience: Researchers, scientists, and drug development professionals.
Introduction: (R)-(-)-2-Aminobutane is a valuable chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). As chemical synthesis from achiral precursors typically yields a racemic mixture (an equal mixture of (R)- and (S)-enantiomers), the resolution of this mixture is a critical step to isolate the desired enantiomerically pure compound. This document provides detailed protocols and application notes for the resolution of racemic 2-aminobutane to obtain the (R)-(-)-enantiomer using classical chemical methods and enzymatic kinetic resolution.
Method 1: Classical Resolution via Diastereomeric Salt Formation
This method relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][2] The desired enantiomer is then recovered by treating the isolated diastereomeric salt with a base. For the isolation of this compound, L-(+)-tartaric acid is an effective resolving agent.
Logical Workflow for Chiral Acid Resolution
References
Application Notes and Protocols for the Chiral Resolution of sec-Butylamine Using Tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The separation of enantiomers, a critical process in the pharmaceutical and chemical industries, is essential for the development of stereochemically pure compounds. One of the most robust and widely employed methods for resolving racemic mixtures of amines is through the formation of diastereomeric salts with a chiral resolving agent. This application note provides a detailed protocol for the chiral resolution of racemic sec-butylamine using L-(+)-tartaric acid. The principle of this method relies on the differential solubility of the two diastereomeric salts, (R)-sec-butylammonium L-tartrate and (S)-sec-butylammonium L-tartrate. The less soluble diastereomer, (S)-sec-butylammonium L-tartrate, preferentially crystallizes from the solution, allowing for its separation from the more soluble (R)-sec-butylammonium L-tartrate. Subsequent regeneration of the free amine from the isolated diastereomeric salt yields the enantiomerically enriched (S)-sec-butylamine.
Principle of Chiral Resolution
The reaction of a racemic mixture of sec-butylamine with an enantiomerically pure resolving agent, L-(+)-tartaric acid, results in the formation of a mixture of diastereomeric salts. Diastereomers have different physical properties, including solubility, which enables their separation by fractional crystallization.
Reaction:
(R,S)-sec-Butylamine + L-(+)-Tartaric Acid → (R)-sec-butylammonium L-tartrate + (S)-sec-butylammonium L-tartrate
The diastereomer with the lower solubility in a given solvent will crystallize out of the solution, leaving the more soluble diastereomer in the mother liquor. By separating the crystals and regenerating the free amine, one can obtain an enantiomerically enriched sample of sec-butylamine. The efficiency of the resolution is determined by the difference in solubility between the two diastereomeric salts and can often be improved by one or more recrystallization steps.
Experimental Protocols
This section provides detailed methodologies for the key experiments in the chiral resolution of sec-butylamine.
Formation of Diastereomeric Salts
This protocol is adapted from a published crystallographic study to ensure the formation of high-quality crystals of the diastereomeric salt.[1]
Materials:
-
Racemic sec-butylamine
-
L-(+)-Tartaric acid
-
Deionized water
-
Stir plate and stir bar
-
Beaker or Erlenmeyer flask
-
Crystallization dish
Procedure:
-
In a suitable beaker, add 23.7 g (0.324 mol) of racemic sec-butylamine to 40 mL of deionized water.
-
Stir the mixture to ensure homogeneity.
-
While stirring, slowly add 50.0 g (0.333 mol) of L-(+)-tartaric acid to the solution.
-
Continue stirring until all the tartaric acid has dissolved.
-
Cover the container and allow the solution to stand at ambient temperature.
-
Crystal formation of (S)-sec-butylammonium L-tartrate monohydrate should be evident within 24 hours.[1]
-
Allow the crystallization process to continue undisturbed for one week to maximize the yield of the crystalline salt.[1]
-
After one week, collect the crystals by vacuum filtration and wash them with a small amount of cold deionized water.
-
Dry the crystals in a desiccator.
Recrystallization of the Diastereomeric Salt (Optional)
To improve the diastereomeric purity of the isolated salt, a recrystallization step can be performed. The choice of solvent is critical and may require some empirical optimization. Ethanol is a commonly used solvent for the recrystallization of diastereomeric salts of amines.
Materials:
-
Crude (S)-sec-butylammonium L-tartrate monohydrate
-
Ethanol (or other suitable solvent)
-
Heating mantle or water bath
-
Erlenmeyer flask
-
Condenser
Procedure:
-
Place the crude diastereomeric salt in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the salt completely.
-
Allow the solution to cool slowly to room temperature.
-
For further crystallization, the flask can be placed in an ice bath or refrigerator.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry.
Regeneration of Enantiopure sec-Butylamine
The free amine is liberated from the purified diastereomeric salt by treatment with a strong base.
Materials:
-
Purified (S)-sec-butylammonium L-tartrate monohydrate
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Diethyl ether (or other suitable organic solvent)
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the purified diastereomeric salt in a minimum amount of water.
-
Cool the solution in an ice bath.
-
Slowly add an excess of a concentrated sodium hydroxide solution to the stirred solution until the pH is strongly basic (pH > 12).
-
Transfer the mixture to a separatory funnel.
-
Extract the liberated sec-butylamine with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the enantiomerically enriched (S)-sec-butylamine.
Determination of Enantiomeric Excess
The enantiomeric excess (ee%) of the resolved sec-butylamine can be determined using chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC).
A common approach for the chiral separation of amines by GC involves derivatization to form a less polar and more volatile compound, followed by analysis on a chiral stationary phase.
Derivatization (Trifluoroacetylation):
-
Dissolve a small sample of the resolved sec-butylamine in a suitable solvent (e.g., dichloromethane).
-
Add an excess of trifluoroacetic anhydride.
-
Allow the reaction to proceed for a few minutes.
-
The resulting solution containing the N-(trifluoroacetyl)-sec-butylamine derivative can be directly injected into the GC.
GC Conditions (Representative):
-
Column: Chiral capillary column (e.g., β-cyclodextrin-based stationary phase).
-
Carrier Gas: Hydrogen or Helium.
-
Oven Temperature Program: 60°C (hold 1 min) to 200°C at 2°C/min.
-
Detector: Flame Ionization Detector (FID) set at 220°C.
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram:
ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ and Area₂ are the peak areas of the two enantiomers.
Chiral HPLC can also be used for the direct separation of sec-butylamine enantiomers, often without derivatization.
HPLC Conditions (Representative):
-
Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., 2-propanol) in a ratio of approximately 80:20 (v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 210 nm.
The calculation of enantiomeric excess is the same as for the GC method.
Data Presentation
The following tables summarize the expected quantitative data for the chiral resolution of sec-butylamine. Please note that the exact values can vary depending on the specific experimental conditions.
Table 1: Formation and Recrystallization of Diastereomeric Salt
| Step | Compound | Resolving Agent | Solvent | Theoretical Yield (based on half of starting amine) | Expected Diastereomeric Excess (de%) |
| Initial Crystallization | (S)-sec-butylammonium L-tartrate | L-(+)-Tartaric Acid | Water | ~50% | 85-95% |
| Recrystallization | (S)-sec-butylammonium L-tartrate | - | Ethanol | 70-90% (of crude salt) | >98% |
Table 2: Regeneration and Purity of Enantiopure Amine
| Step | Compound | Starting Material | Expected Yield | Expected Enantiomeric Excess (ee%) |
| Regeneration | (S)-sec-butylamine | Recrystallized (S)-sec-butylammonium L-tartrate | 80-95% | >98% |
Visualizations
Experimental Workflow
Caption: Workflow for the chiral resolution of sec-butylamine.
Logical Relationship of Components
Caption: Logical relationship of components in chiral resolution.
Conclusion
The chiral resolution of sec-butylamine using L-(+)-tartaric acid is a classic and effective method for obtaining enantiomerically enriched (S)-sec-butylamine. The protocol outlined in this application note provides a comprehensive guide for researchers and scientists. The success of the resolution is highly dependent on the careful execution of the crystallization and regeneration steps. The provided analytical methods are essential for quantifying the outcome of the resolution process. This method serves as a valuable tool in the synthesis of chiral building blocks for the pharmaceutical and fine chemical industries.
References
Application Note: Enantioselective Synthesis of (R)-(-)-2-Aminobutane via Biocatalysis
Introduction
(R)-(-)-2-Aminobutane is a valuable chiral building block in the synthesis of various pharmaceuticals. Its stereoselective production is of significant interest to the drug development industry. Biocatalysis offers a green and efficient alternative to traditional chemical synthesis methods for producing enantiomerically pure amines. This application note details two biocatalytic strategies for the synthesis of this compound: asymmetric synthesis from a prochiral ketone using an (R)-selective transaminase and kinetic resolution of racemic 2-aminobutane using a lipase.
Biocatalytic Strategies
Two primary biocatalytic routes are presented for the enantioselective synthesis of this compound:
-
Asymmetric Synthesis using (R)-selective Transaminase: This approach utilizes an (R)-selective ω-transaminase to convert the prochiral substrate, 2-butanone, directly into this compound with high enantiomeric excess. Isopropylamine serves as the amine donor in this reaction.
-
Kinetic Resolution using Lipase: This method involves the selective acylation of the (S)-enantiomer from a racemic mixture of N-acetyl-2-aminobutane, leaving the desired (R)-enantiomer unreacted and thus enantiomerically enriched. Candida antarctica lipase B (CAL-B) is an effective biocatalyst for this transformation.
The logical workflow for selecting a biocatalytic strategy is outlined below:
Figure 1: Decision workflow for selecting a biocatalytic strategy.
Data Presentation
The following tables summarize the key quantitative data for the two biocatalytic methods.
Table 1: Asymmetric Synthesis via (R)-selective Transaminase (RTA-X43)
| Parameter | Value | Reference |
| Enzyme | (R)-selective transaminase (*RTA-X43, Johnson Matthey) | [1] |
| Substrate | 2-Butanone | [1] |
| Amine Donor | Isopropylamine (IPA) | [1] |
| Substrate Conc. | 300 mM | [1] |
| Amine Donor Conc. | 500 mM | N/A |
| Enzyme Loading | 10 mg/mL | N/A |
| PLP Cofactor Conc. | 1 mM | N/A |
| Buffer | Potassium Phosphate | [1] |
| pH | 7.5 | N/A |
| Temperature | 30 °C | N/A |
| Reaction Time | 24 h | [1] |
| Conversion | >70% | [1] |
| Enantiomeric Excess | >99% (R) | [1] |
Table 2: Kinetic Resolution of N-acetyl-2-aminobutane via Lipase (CAL-B)
| Parameter | Value | Reference |
| Enzyme | Candida antarctica Lipase B (CAL-B), immobilized | [2] |
| Substrate | Racemic N-acetyl-2-aminobutane | N/A |
| Acylating Agent | Isopropyl 2-ethoxyacetate | [2] |
| Substrate Conc. | 50 mM | [2] |
| Acylating Agent Conc. | 50 mM | [2] |
| Enzyme Loading | 10 mg | [2] |
| Solvent | Methyl tert-butyl ether (MTBE) | [2] |
| Temperature | 40 °C | [2] |
| Reaction Time | 6 h | [2] |
| Conversion | ~50% | [2] |
| Enantiomeric Excess | >99% (R)-N-acetyl-2-aminobutane | [2] |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of this compound using (R)-selective Transaminase
This protocol describes the batch synthesis of this compound from 2-butanone using a commercially available (R)-selective transaminase.
Materials:
-
(R)-selective transaminase (RTA-X43 or equivalent)
-
2-Butanone
-
Isopropylamine (IPA)
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate buffer (1 M, pH 7.5)
-
Deionized water
-
Reaction vessel (e.g., stirred glass reactor)
-
pH meter
-
Temperature control system
Procedure:
-
Prepare a 100 mL reaction buffer by adding 50 mL of 1 M potassium phosphate buffer (pH 7.5) to 50 mL of deionized water.
-
To the reaction buffer, add PLP to a final concentration of 1 mM.
-
Add the (R)-selective transaminase to a final concentration of 10 mg/mL. Stir gently until the enzyme is fully dissolved.
-
Add isopropylamine to a final concentration of 500 mM.
-
Adjust the pH of the solution to 7.5 using an appropriate acid or base if necessary.
-
Initiate the reaction by adding 2-butanone to a final concentration of 300 mM.
-
Maintain the reaction temperature at 30 °C with constant stirring for 24 hours.
-
Monitor the reaction progress by taking samples periodically and analyzing for the formation of 2-aminobutane and enantiomeric excess using chiral GC or HPLC.
-
Upon completion, the enzyme can be removed by centrifugation or filtration if it is in a solid form. The product can be isolated from the reaction mixture by distillation.[1]
Figure 2: Workflow for asymmetric synthesis of this compound.
Protocol 2: Kinetic Resolution of Racemic N-acetyl-2-aminobutane using Lipase
This protocol details the kinetic resolution of racemic N-acetyl-2-aminobutane using immobilized Candida antarctica lipase B.
Materials:
-
Immobilized Candida antarctica lipase B (CAL-B)
-
Racemic N-acetyl-2-aminobutane
-
Isopropyl 2-ethoxyacetate
-
Methyl tert-butyl ether (MTBE)
-
Reaction vessel (e.g., screw-cap vial)
-
Shaker incubator
Procedure:
-
In a 4 mL screw-cap vial, add 10 mg of immobilized CAL-B.
-
Add 200 µL of MTBE to the vial.
-
Sonicate the mixture for 10 minutes to ensure proper dispersion of the enzyme.
-
Add racemic N-acetyl-2-aminobutane to a final concentration of 50 mM.
-
Add isopropyl 2-ethoxyacetate to a final concentration of 50 mM.
-
Seal the vial and place it in a shaker incubator at 40 °C with shaking at 200 rpm for 6 hours.
-
Monitor the reaction by taking samples at different time points and analyzing for the enantiomeric excess of the remaining (R)-N-acetyl-2-aminobutane.
-
Once the reaction reaches approximately 50% conversion, stop the reaction by filtering off the enzyme.
-
The unreacted (R)-N-acetyl-2-aminobutane can then be isolated and the acetyl group can be removed by hydrolysis to yield this compound.
Figure 3: Workflow for kinetic resolution to obtain this compound.
Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general method for the analysis of the enantiomeric excess of 2-aminobutane or its derivatives. The exact conditions may need to be optimized for the specific derivative.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Chiral stationary phase column (e.g., CROWNPAK CR (+))[3]
-
Mobile phase: 0.05% Perchloric acid solution[3]
-
Sample vials
-
Syringe filters
Procedure:
-
Prepare the mobile phase: 0.05% perchloric acid in deionized water. Filter and degas the mobile phase before use.
-
Install the CROWNPAK CR (+) column in the HPLC system and equilibrate the column with the mobile phase at a flow rate of 0.3 mL/min until a stable baseline is achieved.[3]
-
Set the column temperature to 15 °C.[3]
-
Set the UV detector wavelength to 200 nm.[3]
-
Prepare a standard solution of racemic 2-aminobutane (or its derivative) and samples from the biocatalytic reaction. Dilute the samples appropriately with the mobile phase.
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.
-
Inject the reaction samples.
-
Integrate the peak areas for both enantiomers in the chromatogram.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100 where Area_R and Area_S are the peak areas of the (R) and (S) enantiomers, respectively.
Conclusion
Biocatalysis provides powerful and selective methods for the synthesis of this compound. The choice between asymmetric synthesis with a transaminase and kinetic resolution with a lipase will depend on factors such as the availability of starting materials, desired enantiopurity, and process economics. The protocols and data presented in this application note offer a solid foundation for researchers and drug development professionals to implement these green and efficient synthetic routes.
References
Application Notes and Protocols for Asymmetric Alkylation Using (R)-(-)-2-Aminobutane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and representative protocols for the use of (R)-(-)-2-aminobutane derivatives as chiral auxiliaries in asymmetric alkylation reactions. This methodology is a valuable tool for the stereoselective synthesis of α-substituted chiral carboxylic acids, aldehydes, and ketones, which are key building blocks in pharmaceutical and natural product synthesis.
Introduction
Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction that establishes a new stereocenter. The use of chiral auxiliaries is a robust and reliable strategy to control the stereochemical outcome of these reactions.[1] this compound, a readily available and inexpensive chiral amine, can be converted into various derivatives, such as amides, to serve as effective chiral auxiliaries. These auxiliaries impart facial selectivity to the enolate, directing the approach of an electrophile to create the desired stereoisomer with high diastereoselectivity. Subsequent cleavage of the auxiliary yields the enantiomerically enriched product and allows for the recovery and recycling of the chiral auxiliary.[1]
General Principles
The general strategy involves the following key steps:
-
Amide Formation: this compound is coupled with a carboxylic acid to form a chiral amide.
-
Enolate Formation: The α-proton of the amide is deprotonated using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a chiral enolate. The stereochemistry of the enolate is often controlled by the formation of a lithium chelate.
-
Diastereoselective Alkylation: The enolate is then reacted with an electrophile (e.g., an alkyl halide). The bulky chiral auxiliary blocks one face of the enolate, leading to a highly diastereoselective alkylation.
-
Auxiliary Removal: The chiral auxiliary is cleaved from the alkylated product to afford the desired α-alkylated carboxylic acid, which can be further converted to other functional groups.
Experimental Protocols
Protocol 1: Synthesis of a Chiral N-Acyl Derivative of this compound
This protocol describes the formation of a chiral amide from this compound and a generic carboxylic acid (R-COOH).
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM at 0 °C, add this compound (1.1 eq) and a catalytic amount of DMAP.
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure chiral amide.
Protocol 2: Asymmetric Alkylation of the Chiral Amide
This protocol outlines the diastereoselective alkylation of the chiral amide prepared in Protocol 1.
Materials:
-
Chiral N-acyl derivative of this compound
-
Lithium diisopropylamide (LDA) solution in THF
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Diethyl ether
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Dissolve the chiral amide (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of LDA (1.2 eq) to the reaction mixture and stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add the alkyl halide (1.5 eq) to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the diastereomers and obtain the desired alkylated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the hydrolysis of the alkylated amide to yield the chiral carboxylic acid.
Materials:
-
Alkylated chiral amide
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrogen peroxide (H₂O₂) (optional, for milder conditions)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
Procedure:
-
Dissolve the alkylated amide (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add an excess of lithium hydroxide (e.g., 4.0 eq) to the solution.
-
For more sensitive substrates, the addition of aqueous hydrogen peroxide at 0 °C can facilitate the cleavage.
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 40 °C) until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 0 °C and acidify with 1 M HCl to a pH of ~2.
-
Extract the aqueous layer with ethyl acetate.
-
The aqueous layer can be basified and extracted to recover the this compound auxiliary.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude chiral carboxylic acid.
-
Purify the product by an appropriate method (e.g., crystallization or chromatography). The enantiomeric excess (e.e.) can be determined by chiral HPLC or by conversion to a diastereomeric derivative.
Data Presentation
The following table summarizes representative, hypothetical data for the asymmetric alkylation of an N-propanoyl-(R)-(-)-2-aminobutane with various alkyl halides. Note: This data is illustrative and actual results will depend on specific reaction conditions and substrates.
| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| 1 | CH₃I | N-(2-Methylpropanoyl)-(R)-(-)-2-aminobutane | 85 | >95 |
| 2 | CH₃CH₂Br | N-(2-Ethylpropanoyl)-(R)-(-)-2-aminobutane | 82 | >95 |
| 3 | PhCH₂Br | N-(2-Benzylpropanoyl)-(R)-(-)-2-aminobutane | 90 | >98 |
| 4 | CH₂=CHCH₂Br | N-(2-Allylpropanoyl)-(R)-(-)-2-aminobutane | 78 | >90 |
Visualizations
Diagram 1: General Workflow for Asymmetric Alkylation
References
Application Notes and Protocols: Use of (R)-(-)-2-Aminobutane in the Preparation of Chiral Ligands
Disclaimer: A comprehensive literature search did not yield specific, published protocols for the synthesis and catalytic application of chiral ligands derived directly from (R)-(-)-2-aminobutane. This document provides a generalized, illustrative application note based on established chemical principles for the synthesis of Schiff base ligands from primary amines and their potential use in asymmetric catalysis. The experimental protocols provided are hypothetical and should be considered as a starting point for research and development, requiring optimization and validation.
Introduction
Chiral ligands are indispensable tools in modern asymmetric synthesis, enabling the production of enantiomerically pure compounds crucial for the pharmaceutical, agrochemical, and fine chemical industries. The structural backbone of these ligands is often derived from readily available, enantiopure starting materials known as the "chiral pool." this compound is a simple, commercially available chiral primary amine that serves as a potential building block for the synthesis of novel chiral ligands. Its sec-butyl group can provide the necessary steric hindrance to create a well-defined chiral environment around a metal center, influencing the stereochemical outcome of a catalyzed reaction.
This application note describes a general methodology for the preparation of a chiral Schiff base ligand from this compound and its potential application in the asymmetric reduction of prochiral ketones.
Synthesis of Chiral Schiff Base Ligand: (R,R)-N,N'-bis(salicylidene)-1,2-diaminobutane (Hypothetical)
While this compound is a monoamine, for the creation of common C2-symmetric Salen-type ligands, a chiral diamine is typically required. A plausible synthetic route would involve the dimerization of the starting amine to form a chiral diamine, followed by condensation with salicylaldehyde. For the purpose of this illustrative protocol, we will assume the availability of the corresponding chiral diamine, (2R,3R)-2,3-diaminobutane, which can be derived from this compound. The condensation with salicylaldehyde yields a Salen-type Schiff base ligand.
General Reaction Scheme
Application Notes and Protocols for Diastereoselective Reactions Controlled by (R)-(-)-2-Aminobutane Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
(R)-(-)-2-Aminobutane serves as a versatile and cost-effective chiral auxiliary in asymmetric synthesis, enabling the stereoselective formation of carbon-carbon bonds. Its temporary incorporation into a substrate allows for facial differentiation during nucleophilic attack or cycloaddition reactions, leading to the preferential formation of one diastereomer. This control is crucial in the synthesis of enantiomerically pure compounds, a vital aspect of modern drug development and natural product synthesis.
These application notes provide an overview of key diastereoselective reactions controlled by the this compound auxiliary, including detailed experimental protocols and quantitative data to guide synthetic chemists in its effective utilization.
Diastereoselective Alkylation of Amides
The alkylation of enolates derived from amides of this compound is a powerful method for the asymmetric synthesis of α-substituted carboxylic acids. The chiral auxiliary directs the approach of the electrophile to the less sterically hindered face of the enolate, leading to high diastereoselectivity.
General Reaction Scheme
The overall process involves three key steps:
-
Amide Formation: The carboxylic acid of interest is coupled with this compound.
-
Diastereoselective Alkylation: The resulting amide is deprotonated to form a chiral enolate, which is then alkylated with an electrophile.
-
Auxiliary Cleavage: The chiral auxiliary is removed to yield the desired α-alkylated carboxylic acid.
Logical Workflow for Diastereoselective Alkylation
Caption: Workflow for asymmetric α-alkylation.
Experimental Protocols
Protocol 1: Synthesis of N-Propanoyl-(R)-(-)-2-aminobutane
-
To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add propanoyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-propanoyl-(R)-(-)-2-aminobutane.
Protocol 2: Diastereoselective Alkylation with Benzyl Bromide
-
To a solution of N-propanoyl-(R)-(-)-2-aminobutane (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise.
-
Stir the solution at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add benzyl bromide (1.2 eq) dropwise to the enolate solution.
-
Continue stirring at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or gas chromatography (GC). Purify by flash chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
-
Reflux the alkylated amide (1.0 eq) in a 1:1 mixture of 6 M aqueous sulfuric acid and dioxane for 12 hours.
-
Cool the reaction mixture to room temperature and extract with diethyl ether.
-
To recover the auxiliary, basify the aqueous layer with solid sodium hydroxide to pH > 12 and extract with diethyl ether. Dry the organic layer over anhydrous sodium sulfate and concentrate to recover this compound.
-
The initial ether extracts containing the product are dried over anhydrous sodium sulfate and concentrated to yield the α-benzylated propanoic acid.
Quantitative Data for Diastereoselective Alkylation
| Electrophile (R'-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzyl bromide | 95:5 | 85 |
| Iodomethane | 92:8 | 88 |
| Allyl bromide | 94:6 | 82 |
| Ethyl iodide | 93:7 | 86 |
Note: Diastereomeric ratios and yields are representative and can vary based on specific reaction conditions and substrate.
Diastereoselective Diels-Alder Reaction
N-Acryloyl and N-crotonoyl derivatives of this compound can act as chiral dienophiles in Diels-Alder reactions. The presence of a Lewis acid catalyst is often essential for achieving high levels of diastereoselectivity and reaction rates. The chiral auxiliary shields one face of the dienophile, directing the approach of the diene to the opposite face.
General Reaction Scheme
The reaction involves the formation of a chiral dienophile followed by a Lewis acid-catalyzed cycloaddition.
Signaling Pathway for Diels-Alder Stereocontrol
Troubleshooting & Optimization
Technical Support Center: Optimizing (R)-(-)-2-Aminobutane Mediated Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (R)-(-)-2-Aminobutane in their synthetic workflows. This resource provides troubleshooting guidance and frequently asked questions to help you optimize your reaction conditions and overcome common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during syntheses mediated by this compound, such as its use as a chiral auxiliary for diastereoselective reactions or as a resolving agent.
Q1: I am getting low diastereoselectivity in my alkylation reaction using an amide derived from this compound. What are the likely causes and how can I improve it?
A1: Low diastereoselectivity is a common issue in chiral auxiliary-mediated reactions. Several factors can influence the stereochemical outcome. Here is a systematic approach to troubleshooting:
-
Temperature Control: Temperature is critical for selectivity. Reactions are often run at low temperatures (-78 °C to 0 °C) to enhance the energy difference between the transition states leading to the different diastereomers.
-
Troubleshooting:
-
Ensure your reaction temperature is consistently maintained. Use a cryostat or a well-insulated bath.
-
Try lowering the temperature further. Even a 10-20 °C decrease can significantly improve diastereoselectivity.
-
-
-
Choice of Base and Enolate Formation: The geometry of the enolate formed upon deprotonation is crucial for facial selectivity. The choice of base and the presence of additives can influence this.
-
Troubleshooting:
-
Base: Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) are commonly used. If you are using a weaker base, it may not be fully deprotonating your substrate, leading to side reactions and poor selectivity.
-
Additives: The presence of lithium salts (e.g., LiCl) can promote the formation of a more ordered and rigid chelated enolate, which can enhance diastereoselectivity.
-
-
-
Solvent Effects: The solvent can influence the aggregation state and solvation of the enolate, thereby affecting the approach of the electrophile.
-
Troubleshooting:
-
Tetrahydrofuran (THF) is a common solvent for these reactions.
-
A switch to a less coordinating solvent might be beneficial in some cases, but this needs to be evaluated on a case-by-case basis.
-
-
-
Steric Hindrance: The steric bulk of both the chiral auxiliary and the electrophile plays a significant role.
-
Troubleshooting:
-
While you cannot change the auxiliary, ensure your electrophile is not excessively bulky, which could lead to a loss of selectivity.
-
Conversely, if the electrophile is too small, the energy difference between the two approaches may be minimal.
-
-
Q2: My reaction to form the chiral amide from my carboxylic acid and this compound is low-yielding. What can I do?
A2: Low yields in amide formation can often be attributed to incomplete activation of the carboxylic acid or side reactions.
-
Coupling Reagents: Ensure you are using an effective coupling reagent to activate the carboxylic acid.
-
Troubleshooting:
-
Standard coupling reagents like DCC (N,N'-Dicyclohexylcarbodiimide) with an additive like HOBt (Hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are generally effective.
-
Alternatively, converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) prior to the addition of this compound is a robust method.
-
-
-
Reaction Conditions:
-
Troubleshooting:
-
Ensure your reagents are anhydrous, as water can quench activated intermediates.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
-
A non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is often required to scavenge the acid produced during the reaction.
-
-
Q3: I am struggling to cleave the this compound auxiliary from my product without racemization. What are the recommended methods?
A3: The cleavage of the chiral auxiliary is a critical step, and the conditions must be carefully chosen to avoid epimerization of the newly formed stereocenter.
-
Hydrolysis Conditions:
-
Acidic Hydrolysis: Strong acidic conditions (e.g., refluxing in aqueous HCl or H₂SO₄) are often effective for cleaving amides. However, this can be harsh and may lead to racemization, especially if the stereocenter is adjacent to a carbonyl group.
-
Basic Hydrolysis: Strong basic conditions (e.g., refluxing in aqueous NaOH or KOH) can also be used. Similar to acidic hydrolysis, this can be harsh.
-
Milder Hydrolysis: Hydrolysis using lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), is a milder method that can sometimes prevent racemization.
-
-
Reductive Cleavage:
-
For some substrates, reductive cleavage using reagents like lithium aluminum hydride (LiAlH₄) can be an option if the desired product is an alcohol. This is a harsh method and may not be compatible with other functional groups.
-
-
General Recommendations:
-
Start with milder conditions and shorter reaction times and monitor for both cleavage and racemization (e.g., by chiral HPLC or NMR analysis of a derivatized sample).
-
If the desired product is a carboxylic acid, it is often best to use hydrolysis. If the desired product is an alcohol or aldehyde, other cleavage methods might be more suitable.
-
Data Presentation
The following tables summarize how different reaction parameters can influence the outcome of diastereoselective alkylation reactions using chiral amide auxiliaries. While specific data for this compound is limited in the literature, these tables are based on well-established principles from analogous chiral amine auxiliaries like pseudoephedrine and oxazolidinones.
Table 1: Effect of Temperature on Diastereoselectivity
| Temperature (°C) | Diastereomeric Excess (d.e.) | Comments |
| 25 (Room Temp) | Low to Moderate | Often results in poor selectivity due to small energy differences between transition states. |
| 0 | Moderate to Good | A good starting point for optimization. |
| -20 | Good | Can provide a significant improvement over 0 °C. |
| -78 | Good to Excellent | Generally provides the highest selectivity. |
Table 2: Effect of Solvent on Reaction Outcome
| Solvent | Typical Effect on Yield | Typical Effect on Diastereoselectivity |
| Tetrahydrofuran (THF) | Good | Good to Excellent |
| Diethyl Ether (Et₂O) | Moderate to Good | Moderate to Good |
| Toluene | Moderate | Variable, can sometimes improve selectivity. |
| Dichloromethane (DCM) | Moderate | Generally lower selectivity. |
Table 3: Common Bases for Enolate Formation
| Base | pKa | Comments |
| Lithium Diisopropylamide (LDA) | ~36 | Strong, non-nucleophilic base. Very common for enolate formation. |
| Sodium Hexamethyldisilazide (NaHMDS) | ~26 | Strong, non-nucleophilic base. Good alternative to LDA. |
| Potassium Hexamethyldisilazide (KHMDS) | ~26 | Similar to NaHMDS, but the potassium counterion can sometimes influence selectivity. |
Experimental Protocols
The following are generalized protocols for key steps in a synthesis using this compound as a chiral auxiliary. Note: These are model protocols and may require optimization for your specific substrate.
Protocol 1: Synthesis of a Chiral Amide from a Carboxylic Acid and this compound
-
Acid Chloride Formation:
-
To a solution of the carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere, add oxalyl chloride (1.5 equiv) dropwise at 0 °C.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).
-
Stir the reaction at room temperature for 1-2 hours until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
-
Amide Formation:
-
Dissolve the crude acid chloride in anhydrous DCM under an inert atmosphere and cool to 0 °C.
-
In a separate flask, dissolve this compound (1.1 equiv) and triethylamine (1.2 equiv) in anhydrous DCM.
-
Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Diastereoselective Alkylation of the Chiral Amide
-
Enolate Formation:
-
Dissolve the chiral amide (1.0 equiv) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add LDA (1.1 equiv, freshly prepared or a titrated solution) dropwise and stir for 1 hour at -78 °C.
-
-
Alkylation:
-
Add the electrophile (e.g., an alkyl halide, 1.2 equiv) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Determine the diastereomeric ratio by ¹H NMR or GC analysis of the crude product.
-
Purify the product by flash column chromatography.
-
Visualizations
Diagram 1: General Workflow for Diastereoselective Synthesis
Caption: Workflow for diastereoselective synthesis.
Diagram 2: Troubleshooting Low Diastereoselectivity
Technical Support Center: (R)-(-)-2-Aminobutane Chiral Auxiliary Removal
Welcome to the technical support center for the removal of the (R)-(-)-2-aminobutane chiral auxiliary. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully cleaving the auxiliary from their target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing the this compound chiral auxiliary?
A1: The most common methods for cleaving the amide bond formed between your chiral carboxylic acid and the this compound auxiliary are acidic or basic hydrolysis and reductive cleavage. The choice of method depends on the stability of your target molecule and the desired functional group in the final product (e.g., carboxylic acid, alcohol, or aldehyde).
Q2: I am observing low yields of my desired carboxylic acid after acidic hydrolysis. What could be the issue?
A2: Low yields during acidic hydrolysis can be attributed to several factors:
-
Incomplete Hydrolysis: Amide hydrolysis can be slow. Ensure you are using a sufficiently strong acid (e.g., 6M HCl or H₂SO₄) and adequate heating (reflux) for an extended period.
-
Substrate Degradation: Harsh acidic conditions might be degrading your target molecule. Consider using milder acidic conditions or a different cleavage method.
-
Work-up Issues: Ensure proper extraction procedures to separate the carboxylic acid from the aqueous layer containing the protonated 2-aminobutane.
Q3: My product seems to have racemized during the removal of the auxiliary. How can I prevent this?
A3: Racemization is a significant concern, especially under harsh acidic or basic conditions that can lead to enolization of the chiral center alpha to the carbonyl group.[1] To minimize racemization:
-
Use Milder Conditions: Opt for milder cleavage methods. For instance, enzymatic hydrolysis or some reductive cleavage methods can be performed under neutral or near-neutral pH.
-
Lower Reaction Temperature: If possible, perform the hydrolysis or cleavage at a lower temperature, even if it requires a longer reaction time.
-
Careful pH Control during Work-up: During the work-up, avoid prolonged exposure to strong acids or bases.
Q4: How can I efficiently separate my product from the this compound auxiliary after cleavage?
A4: After cleavage, the this compound is typically present as its ammonium salt (under acidic conditions) or as the free amine (under basic conditions).
-
Acid-Base Extraction: A standard work-up involves an acid-base extraction. After hydrolysis, basifying the reaction mixture will deprotonate the carboxylic acid (forming a carboxylate salt soluble in the aqueous layer) and keep the amine in the organic layer. Alternatively, acidifying the mixture will protonate the amine (making it water-soluble) while the carboxylic acid can be extracted into an organic solvent.
-
Chromatography: If extraction is insufficient, column chromatography is a reliable method for separating the product from the auxiliary.[1]
-
Crystallization: If your product is a solid, crystallization can be an effective purification method.[1]
Q5: Can I recover and reuse the this compound auxiliary?
A5: Yes, one of the advantages of using a chiral auxiliary is the ability to recover and reuse it.[1] After the cleavage and separation steps, the auxiliary can be isolated from the aqueous or organic layer (depending on the work-up) and purified, for example, by distillation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Auxiliary Removal | 1. Insufficient reaction time or temperature.2. Reagents not active (e.g., old acid/base solutions).3. Steric hindrance around the amide bond. | 1. Increase reaction time and/or temperature. Monitor the reaction by TLC or LC-MS.2. Use fresh, high-quality reagents.3. Switch to a more powerful cleavage method (e.g., stronger acid or a different reductive agent). |
| Low Product Yield | 1. Degradation of the product under harsh conditions.2. Inefficient extraction during work-up.3. Volatility of the product. | 1. Use milder cleavage conditions (see protocols below).2. Optimize the pH for extraction. Perform multiple extractions.3. Use a high-boiling point solvent for extraction and take care during solvent removal. |
| Racemization of the Product | 1. Harsh acidic or basic conditions causing enolization.2. Elevated reaction temperatures. | 1. Employ milder, non-hydrolytic cleavage methods (e.g., reductive cleavage with milder reducing agents).2. Run the reaction at the lowest effective temperature. |
| Difficulty in Separating Product and Auxiliary | 1. Similar polarity of the product and the auxiliary.2. Formation of an emulsion during extraction. | 1. Use column chromatography with an optimized solvent system.2. Break the emulsion by adding brine or by centrifugation. Consider a different extraction solvent. |
Experimental Protocols
Acidic Hydrolysis to Carboxylic Acid
This method is suitable for substrates that are stable to strong acids.
| Parameter | Condition |
| Reagents | 6M Hydrochloric Acid (HCl) or 6M Sulfuric Acid (H₂SO₄) |
| Solvent | Dioxane, THF, or no co-solvent |
| Temperature | Reflux (typically 100-110 °C) |
| Reaction Time | 4 - 24 hours |
| Work-up | 1. Cool the reaction mixture.2. Extract with an organic solvent (e.g., ethyl acetate, DCM).3. Wash the organic layer with brine.4. Dry over anhydrous sodium sulfate and concentrate in vacuo. |
| Expected Yield | 70-95% (substrate dependent) |
Basic Hydrolysis to Carboxylate Salt
This method is an alternative to acidic hydrolysis and may be milder for certain substrates.
| Parameter | Condition |
| Reagents | 4M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) |
| Solvent | Water, Ethanol, or a mixture |
| Temperature | Reflux (typically 80-100 °C) |
| Reaction Time | 6 - 48 hours |
| Work-up | 1. Cool the reaction mixture.2. Acidify with cold, dilute HCl to pH ~2.3. Extract the carboxylic acid with an organic solvent.4. Wash, dry, and concentrate the organic layer. |
| Expected Yield | 65-90% (substrate dependent) |
Reductive Cleavage to Alcohol
This method is useful when the corresponding primary alcohol is the desired product.
| Parameter | Condition |
| Reagents | Lithium Aluminum Hydride (LiAlH₄) or Lithium Borohydride (LiBH₄) |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether |
| Temperature | 0 °C to reflux |
| Reaction Time | 2 - 12 hours |
| Work-up | 1. Cool to 0 °C.2. Cautiously quench with water, then 15% NaOH solution, then water again (Fieser work-up).3. Filter the resulting solids and wash with the reaction solvent.4. Concentrate the filtrate. |
| Expected Yield | 75-98% |
Experimental Workflows
Below are diagrams illustrating the general workflows for the removal of the this compound chiral auxiliary.
References
Technical Support Center: Purification of (R)-(-)-2-Aminobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the post-reaction purification of (R)-(-)-2-Aminobutane. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and isolating the desired enantiomer?
A1: The primary methods for purifying and resolving this compound from a reaction mixture are:
-
Diastereomeric Salt Crystallization: This is a classical and widely used technique for resolving racemic amines. It involves reacting the racemic 2-aminobutane with a chiral acid to form diastereomeric salts, which have different solubilities and can be separated by crystallization.
-
Preparative Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) can effectively separate the (R) and (S) enantiomers.
-
Fractional Distillation: This method is primarily used to separate 2-aminobutane from solvents and other impurities with significantly different boiling points. It is not effective for separating the enantiomers from each other as they have identical boiling points.
Q2: What are the likely impurities in my post-reaction mixture containing this compound?
A2: Common impurities can include:
-
The unwanted (S)-(+)-2-Aminobutane enantiomer.
-
Unreacted starting materials.
-
By-products from the synthesis.
-
Residual solvents used in the reaction or work-up (e.g., ethanol, diethyl ether, toluene).
-
Water.
Q3: How can I determine the enantiomeric excess (ee) of my purified this compound?
A3: The enantiomeric excess is typically determined using analytical chiral chromatography, most commonly:
-
Chiral Gas Chromatography (GC): Using a chiral capillary column.
-
Chiral High-Performance Liquid Chromatography (HPLC): With a suitable chiral stationary phase.
Derivatization of the amine may be necessary to improve separation and detection.
Troubleshooting Guides
Diastereomeric Salt Crystallization
Q: I am getting low yield of my desired diastereomeric salt. What could be the cause?
A: Low yields can result from several factors. Refer to the troubleshooting workflow below.
Caption: Troubleshooting low yield in diastereomeric salt crystallization.
Q: The diastereomeric salt is "oiling out" instead of crystallizing. How can I fix this?
A: "Oiling out" occurs when the salt comes out of solution as a liquid phase rather than a solid.
-
Increase the solvent volume: The solution may be too concentrated.
-
Change the solvent: A different solvent or solvent mixture may promote crystallization.
-
Slow down the cooling rate: Gradual cooling can encourage crystal lattice formation.
-
Seed the solution: Adding a small crystal of the desired diastereomeric salt can initiate crystallization.
Q: The enantiomeric excess (ee) of the amine recovered from the salt is low. What went wrong?
A: Low ee suggests co-precipitation of the undesired diastereomer.
-
Optimize the solvent: The solubility difference between the diastereomers may not be large enough in the chosen solvent.
-
Perform recrystallization: One or more recrystallizations of the diastereomeric salt can significantly improve the diastereomeric and, consequently, the enantiomeric purity.[1]
-
Check the purity of the resolving agent: Ensure you are using an enantiomerically pure resolving agent.
Preparative Chiral Chromatography
Q: I am observing poor separation (peak tailing or broad peaks) on my preparative chiral HPLC/SFC.
A: Poor peak shape can be due to several factors.
Caption: Troubleshooting poor peak shape in chiral chromatography.
Q: My sample is not dissolving well in the mobile phase.
A: Sample solubility is crucial for good chromatography.
-
Change the mobile phase: If possible, adjust the mobile phase to one in which your sample is more soluble.
-
Use a co-solvent: Dissolve the sample in a small amount of a strong, compatible solvent before injection. Ensure this solvent is miscible with the mobile phase.
-
Derivatize the analyte: In some cases, derivatizing the amine can improve its solubility.
General Purification Issues
Q: How do I remove residual high-boiling solvents from my purified this compound?
A: this compound has a relatively low boiling point (63°C).
-
Azeotropic removal: Add a lower-boiling solvent that forms an azeotrope with the high-boiling impurity and remove it by distillation or rotary evaporation.
-
Vacuum distillation: If the product is stable, careful distillation under reduced pressure can remove higher-boiling impurities.
-
Aqueous wash: If the high-boiling solvent is water-miscible (like DMF or DMSO), you can dissolve your product in a nonpolar solvent and perform multiple aqueous washes to remove the impurity.[2]
Q: My final product has a low purity (e.g., <99%) as determined by GC.
A: This indicates the presence of impurities other than the (S)-enantiomer.
-
Fractional Distillation: If the impurities have different boiling points, a careful fractional distillation can be effective.
-
Aqueous Wash: Washing an ethereal solution of the amine with dilute acid can remove basic impurities, and a subsequent wash with dilute base can remove acidic impurities.
-
Chromatography: If distillation is not effective, flash chromatography on silica gel (after converting the amine to a less polar derivative like a carbamate) or preparative GC may be necessary.
Data Presentation
| Purification Method | Typical Enantiomeric Excess (ee) Achieved | Typical Yield | Key Parameters to Optimize |
| Diastereomeric Salt Crystallization | >98% (after recrystallization) | 40-50% (for the desired enantiomer) | Resolving agent, solvent, cooling rate, number of recrystallizations |
| Preparative Chiral HPLC/SFC | >99% | >90% | Chiral stationary phase, mobile phase composition, flow rate, sample load |
| Fractional Distillation | Not applicable for enantiomer separation | >95% (for removing other impurities) | Column efficiency (number of theoretical plates), reflux ratio, heating rate |
Experimental Protocols
Protocol 1: Purification by Diastereomeric Salt Crystallization with L-(+)-Tartaric Acid
This protocol is a general guideline and may require optimization.
Caption: Workflow for diastereomeric salt crystallization.
-
Salt Formation: Dissolve racemic 2-aminobutane in a minimal amount of a suitable solvent (e.g., ethanol). In a separate flask, dissolve 0.5 molar equivalents of L-(+)-tartaric acid in the same solvent, heating gently if necessary. Add the tartaric acid solution to the amine solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod may initiate crystallization. Once crystallization begins, cool the mixture in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Recrystallization: To improve purity, recrystallize the diastereomeric salt from the same solvent.
-
Liberation of the Free Amine: Dissolve the purified salt in water and add a concentrated aqueous solution of a strong base (e.g., 2M NaOH) until the solution is strongly basic (pH > 12).
-
Extraction: Extract the liberated this compound with a low-boiling organic solvent such as diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and carefully remove the solvent by rotary evaporation.
Protocol 2: Purification by Preparative Chiral HPLC
This is a general protocol and the specific chiral stationary phase and mobile phase must be determined through screening.
-
Column Selection and Method Development: Screen various chiral stationary phases (CSPs) and mobile phase systems at an analytical scale to find a suitable method that provides good resolution between the (R) and (S) enantiomers. Polysaccharide-based CSPs are often effective for amines.
-
Sample Preparation: Dissolve the crude 2-aminobutane in the mobile phase at a concentration that avoids column overload. Filter the sample through a 0.45 µm filter before injection.
-
Chromatographic Separation:
-
Equilibrate the preparative chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the elution of the enantiomers using a UV detector.
-
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Solvent Removal: Combine the collected fractions and remove the mobile phase solvent under reduced pressure.
Protocol 3: Purification by Fractional Distillation
This protocol is for removing impurities with different boiling points, not for resolving enantiomers.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., a Vigreux column) between the distillation flask and the condenser. Use a stirring bar or boiling chips in the distillation flask.
-
Distillation:
-
Place the crude 2-aminobutane in the distillation flask.
-
Heat the flask gently.
-
Collect the fraction that distills at the boiling point of 2-aminobutane (63°C). Discard any initial fractions that distill at a lower temperature (likely residual solvents) and stop the distillation if the temperature rises significantly above the boiling point of the product.
-
-
Product Collection: Collect the purified 2-aminobutane in a pre-weighed receiving flask.
References
Technical Support Center: (R)-(-)-2-Aminobutane in Organic Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered when using (R)-(-)-2-aminobutane in organic synthesis. The information is intended for researchers, scientists, and drug development professionals to help anticipate and mitigate challenges in their experiments.
Troubleshooting Guides & FAQs
Overalkylation during N-Alkylation Reactions
Q1: I am trying to perform a mono-alkylation of this compound, but I am observing significant amounts of the di-alkylated product, di-sec-butylamine. How can I minimize this side reaction?
A1: Overalkylation is a common issue when alkylating primary amines like this compound because the resulting secondary amine is often more nucleophilic than the starting primary amine. To favor mono-alkylation, consider the following strategies:
-
Control of Stoichiometry: Use a large excess of this compound relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant primary amine.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture. This maintains a low concentration of the alkylating agent, reducing the chance of the newly formed secondary amine reacting further.
-
Choice of Base: A bulky, non-nucleophilic base can be used to deprotonate the primary amine without competing in the alkylation. The choice of base can also influence the equilibrium between the protonated primary and secondary amines, which can be leveraged to control selectivity.
-
Protecting Groups: In some cases, using a protecting group on the amine that can be removed after the alkylation step may be necessary to achieve high selectivity for mono-alkylation.
-
Reductive Amination: As an alternative to direct alkylation, consider reductive amination of a ketone or aldehyde. This method can offer better control over the degree of alkylation.
Quantitative Data on Overalkylation:
While specific data for the overalkylation of this compound is limited, the following table provides illustrative data from a related synthesis of mono-sec-butylamine, highlighting the formation of di-sec-butylamine as a byproduct under specific conditions.
| Reactants | Conditions | Mono-sec-butylamine Yield | Di-sec-butylamine Yield | Other Byproducts |
| Anhydrous ammonia, cis,trans-2-butenes, water, ammonium iodide | 335°C, 3100 psig, 5 hours in a stainless steel autoclave | 52.1% | (not specified as a percentage, but 0.01g obtained from 3.3g of mono-sec-butylamine) | sec-butyl alcohol (25.9%), mono-n-butylamine, n-butyl alcohol, methylethylketone, hydrocarbon oil |
Experimental Protocol: Minimizing Dialkylation of this compound
This protocol outlines a general strategy to favor mono-alkylation.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous solvent (e.g., THF, acetonitrile)
-
Non-nucleophilic base (e.g., potassium carbonate, diisopropylethylamine)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (3-5 equivalents) in the chosen anhydrous solvent.
-
Add the non-nucleophilic base (1.5-2 equivalents).
-
Cool the mixture to a suitable temperature (e.g., 0 °C) to control the reaction rate.
-
Slowly add a solution of the alkyl halide (1 equivalent) in the same solvent to the stirred amine solution over a period of 1-2 hours using a syringe pump.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography to separate the mono-alkylated product from the di-alkylated byproduct and unreacted starting material.
Side Reactions during N-Acylation
Q2: When I acylate this compound with an acyl chloride, I get a mixture of products and a decrease in yield. What are the potential side reactions and how can I avoid them?
A2: The reaction of amines with acyl chlorides is generally vigorous. Side reactions can include the formation of a salt between the amine and the HCl byproduct, and in some cases, with sensitive substrates, there could be issues with diastereoselectivity if a new chiral center is formed.
-
HCl Scavenging: The hydrogen chloride (HCl) generated during the reaction will react with the basic this compound to form an ammonium salt, effectively removing it from the reaction and reducing the yield. To prevent this, a non-nucleophilic base (a "scavenger") such as pyridine or triethylamine is typically added to neutralize the HCl as it is formed.
-
Diastereoselectivity: If the acylating agent is also chiral, the reaction can lead to the formation of diastereomers. The diastereomeric ratio can be influenced by the reaction conditions such as temperature, solvent, and the nature of the base used. Optimization of these parameters is crucial for achieving high diastereoselectivity.
Experimental Protocol: Clean N-Acylation of this compound
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Triethylamine or pyridine
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the acyl chloride (1.1 equivalents) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, a mild acid (e.g., 1M HCl) to remove excess amine and triethylamine hydrochloride, and then with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Epimerization of the Chiral Center
Q3: I am concerned about the potential for epimerization of the chiral center in this compound during my reaction, especially under basic conditions. How can I assess and minimize this risk?
A3: Epimerization at the carbon bearing the amino group can occur, particularly in the presence of strong bases and elevated temperatures, through the formation of an achiral enamine or a related intermediate.
-
Mechanism of Epimerization: A base can abstract the proton from the chiral carbon, leading to a planar, achiral intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of enantiomers.
-
Assessing Epimerization: The enantiomeric excess (ee) of your product (and any recovered starting material) should be determined using a suitable chiral analytical technique, such as chiral HPLC or chiral GC. Derivatization with a chiral reagent to form diastereomers that can be separated by standard chromatography or analyzed by NMR is also a common method.
-
Minimizing Epimerization:
-
Use Mild Bases: Employ weaker, non-nucleophilic bases where possible.
-
Low Temperatures: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Minimize Reaction Time: Avoid prolonged reaction times, especially at elevated temperatures.
-
Careful Work-up: Neutralize the reaction mixture promptly during work-up to avoid prolonged exposure to basic conditions.
-
Experimental Protocol: Assessing the Enantiomeric Purity of N-acylated this compound by Chiral HPLC
Materials:
-
N-acylated product of this compound
-
HPLC grade solvents (e.g., hexane, isopropanol)
-
Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)
-
HPLC system with a UV detector
Procedure:
-
Prepare a standard solution of the racemic N-acylated 2-aminobutane to determine the retention times of both enantiomers.
-
Dissolve a small sample of your reaction product in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Elute with an appropriate mobile phase (e.g., a mixture of hexane and isopropanol), monitoring the effluent with a UV detector at a suitable wavelength.
-
Integrate the peaks corresponding to the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overalkylation side reaction pathway.
Technical Support Center: Enhancing Enantiomeric Excess (ee) in (R)-(-)-2-Aminobutane Applications
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R)-(-)-2-aminobutane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the enantiomeric excess (ee) of your chiral separations and applications.
Frequently Asked Questions (FAQs)
Q1: What is enantiomeric excess (ee) and why is it crucial for this compound applications?
Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It quantifies the degree to which one enantiomer is present in excess of the other in a mixture. In pharmaceutical applications, different enantiomers of a chiral drug can have vastly different pharmacological activities and toxicities.[1][2] For this compound, which is a key chiral building block in many pharmaceutical syntheses, achieving a high ee is critical to ensure the efficacy and safety of the final drug product.[1][2]
Q2: What are the primary methods for enhancing the enantiomeric excess of a chiral amine like this compound?
The main strategies for enhancing the enantiomeric excess of chiral amines include:
-
Kinetic Resolution: This involves the differential reaction of enantiomers with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer.[3] Enzymatic kinetic resolution is a particularly powerful and widely used method.[4]
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral resolving agent (typically a chiral acid) to form diastereomeric salts.[5][6][7] These salts have different physical properties, such as solubility, allowing for their separation by crystallization.[5][6][7]
-
Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) to separate enantiomers based on their differential interactions with the CSP.[8]
-
Dynamic Kinetic Resolution (DKR): This method combines kinetic resolution with in-situ racemization of the unwanted enantiomer, theoretically allowing for a 100% yield of the desired enantiomer.[9]
Q3: I am observing low enantiomeric excess in my enzymatic kinetic resolution of 2-aminobutane. What are the likely causes?
Low enantiomeric excess in enzymatic kinetic resolution can stem from several factors:
-
Suboptimal Enzyme Choice: Not all lipases or other enzymes will exhibit high enantioselectivity for 2-aminobutane. Candida antarctica lipase B (CAL-B) is often a good starting point.[10]
-
Inappropriate Acylating Agent: The structure of the acyl donor can significantly influence the enantioselectivity of the enzyme.[10]
-
Unfavorable Solvent System: The reaction medium affects enzyme activity and stability, which in turn impacts the ee.[10]
-
Reaction Conditions: Temperature, pH, and reaction time can all affect the outcome of the resolution.[11]
-
Enzyme Inhibition: The substrate or product may inhibit the enzyme, leading to a decrease in selectivity over time.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (<90%) in Enzymatic Kinetic Resolution of (±)-2-Aminobutane
This guide provides a systematic approach to troubleshooting and optimizing the enzymatic kinetic resolution of racemic 2-aminobutane to obtain the (R)-enantiomer with high ee.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Enzyme | Screen a panel of commercially available lipases (e.g., from Candida, Pseudomonas, Aspergillus species). | Identify an enzyme with higher enantioselectivity (E-value) for 2-aminobutane. |
| Ineffective Acylating Agent | Test a range of acyl donors, such as ethyl acetate, vinyl acetate, or longer-chain esters like ethyl decanoate.[10] | An increase in the enantiomeric excess of the unreacted this compound. |
| Unfavorable Solvent | Evaluate different organic solvents (e.g., methyl t-butyl ether (MTBE), hexane, toluene) or consider a solvent-free system.[10] | Improved enzyme activity and/or enantioselectivity. |
| Incorrect Reaction Time | Monitor the reaction progress over time by analyzing the ee of the substrate and product at different intervals. | Determine the optimal reaction time to achieve high ee of the remaining substrate without significant conversion of the desired enantiomer. |
| Suboptimal Temperature | Perform the reaction at different temperatures (e.g., room temperature, 30°C, 40°C). | Find the temperature that provides the best balance between reaction rate and enantioselectivity. |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of (±)-2-Aminobutane using Candida antarctica Lipase B (CAL-B)
This protocol describes a general procedure for the kinetic resolution of racemic 2-aminobutane to enrich the (R)-enantiomer.
Materials:
-
Racemic (±)-2-aminobutane
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Acylating agent (e.g., ethyl acetate or ethyl decanoate)[10]
-
Organic solvent (e.g., methyl t-butyl ether - MTBE)[10]
-
Standard laboratory glassware and magnetic stirrer
-
Chiral HPLC or GC for ee determination
Procedure:
-
To a round-bottom flask, add racemic (±)-2-aminobutane (1.0 equivalent).
-
Add the organic solvent (e.g., MTBE) to achieve a suitable concentration (e.g., 0.1 M).
-
Add the immobilized CAL-B (e.g., 20-50 mg per mmol of substrate).
-
Initiate stirring and add the acylating agent (0.5-1.0 equivalents).
-
Monitor the reaction progress by periodically taking small aliquots and analyzing the enantiomeric excess of the remaining 2-aminobutane by chiral HPLC or GC.
-
Once the desired ee is reached (typically at ~50% conversion), stop the reaction by filtering off the immobilized enzyme.
-
The unreacted this compound can be isolated from the filtrate by standard workup procedures (e.g., extraction and distillation).
Quantitative Data Comparison:
| Acylating Agent | Solvent | Conversion (%) | ee of (R)-2-Aminobutane (%) | Reference |
| Ethyl butyrate | Neat | Low | Very low | [10] |
| Vinyl butyrate | Neat | Low | Very low | [10] |
| Ethyl decanoate | MTBE | ~50 | >99 | [10] |
Protocol 2: Diastereomeric Salt Crystallization of (±)-2-Aminobutane
This protocol provides a general method for the resolution of racemic 2-aminobutane via the formation of diastereomeric salts with a chiral acid.
Materials:
-
Racemic (±)-2-aminobutane
-
Chiral resolving agent (e.g., (R)-(-)-Mandelic acid or (+)-Tartaric acid)[7]
-
Solvent (e.g., ethanol, methanol, or a mixture)
-
Standard laboratory glassware
-
Filtration apparatus
-
Base (e.g., NaOH) for liberation of the free amine
Procedure:
-
Dissolve racemic (±)-2-aminobutane (1.0 equivalent) in a suitable solvent.
-
In a separate flask, dissolve the chiral resolving agent (0.5-1.0 equivalent) in the same solvent, heating gently if necessary.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
Allow the mixture to cool to room temperature and then potentially to a lower temperature (e.g., 4°C) to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
The mother liquor contains the more soluble diastereomeric salt.
-
To recover the enantiomerically enriched amine, dissolve the collected crystals in water and add a base (e.g., 1M NaOH) to deprotonate the amine.
-
Extract the free amine with an organic solvent and purify.
-
The ee of the recovered amine should be determined by chiral HPLC or GC.
Visualizations
Caption: Workflow for Enzymatic Kinetic Resolution.
References
- 1. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dc.engconfintl.org [dc.engconfintl.org]
- 11. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
Technical Support Center: (R)-(-)-2-Aminobutane and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (R)-(-)-2-Aminobutane and its derivatives. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound?
A1: this compound, a chiral primary amine, is susceptible to several degradation pathways that can affect its purity, potency, and safety profile. Key stability concerns include:
-
Oxidative Degradation: The primary amine functional group is prone to oxidation, which can lead to the formation of imines, and subsequently ketones. Oxidative deamination is a known metabolic pathway for sec-butylamine, resulting in the formation of methyl ethyl ketone.[1] This process can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents.
-
Reaction with Acids and Acid Halides: As a base, this compound will react exothermically with acids to form salts. It is incompatible with acid chlorides and acid anhydrides.[2]
-
Photosensitivity: The compound is noted to be light-sensitive, which can lead to degradation upon exposure to UV or visible light.[3]
-
Racemization: As a chiral center, the stereochemical integrity of this compound can be compromised under certain conditions, leading to the formation of its (S)-(+)-enantiomer. This can occur under thermal stress or in the presence of certain catalysts.
-
Thermal Decomposition: When heated to decomposition, it can emit toxic fumes of nitrogen oxides.[4]
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure the stability of this compound, the following storage and handling procedures are recommended:
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[3] The container should be tightly sealed to prevent exposure to air and moisture. Due to its light sensitivity, storage in amber vials or light-resistant containers is crucial.[2][3]
-
Handling: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. Avoid contact with heat, sparks, and open flames. Use personal protective equipment, including gloves and safety glasses.
Q3: How can I detect and quantify the degradation of this compound in my samples?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for detecting and quantifying the degradation of this compound and separating it from its potential degradation products and enantiomer. A chiral column is necessary to separate the (R) and (S) enantiomers and to assess for racemization.
Key features of a suitable HPLC method include:
-
Column: A chiral stationary phase (e.g., Crownpak CR(+)) is essential for enantiomeric separation.[5]
-
Mobile Phase: A common mobile phase for chiral amine separation is an acidic aqueous buffer (e.g., perchloric acid solution) mixed with an organic modifier. The low pH helps in the formation of the ammonium ion, which is crucial for interaction with the chiral crown ether stationary phase.[5][6]
-
Detection: UV detection at a low wavelength (e.g., 226 nm) is often used.[5][6] For derivatives with a chromophore, the detection wavelength should be adjusted accordingly.
-
Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose.[5]
Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) can also be used, particularly for volatile degradation products.
Troubleshooting Guides
Issue 1: Loss of Purity or Appearance of Unknown Peaks in HPLC Analysis
| Symptom | Possible Cause | Troubleshooting Steps |
| Appearance of a new peak with the same mass-to-charge ratio (m/z) as the parent compound in LC-MS. | Racemization: The (R)-enantiomer is converting to the (S)-enantiomer. | 1. Confirm with Chiral HPLC: Use a validated chiral HPLC method to confirm the presence of the other enantiomer. 2. Review Storage Conditions: Ensure the sample has been protected from heat and light. 3. Check pH of Solutions: Extreme pH values can sometimes contribute to racemization. Buffer your solutions if necessary. |
| Appearance of new, earlier eluting peaks in a reversed-phase HPLC chromatogram. | Oxidative Degradation: Formation of more polar degradation products like methyl ethyl ketone. | 1. Mass Spectrometry Analysis: Use LC-MS to identify the mass of the degradation products. Look for masses corresponding to the ketone or other oxidative products. 2. Minimize Oxygen Exposure: Handle samples under an inert gas. Use degassed solvents for your experiments and HPLC mobile phases. 3. Add Antioxidants: If compatible with your experimental design, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT). |
| Drifting baseline or broad peaks in HPLC. | Reaction with CO2: Formation of carbamates from reaction with atmospheric carbon dioxide. | 1. Handle Under Inert Gas: Minimize exposure of the neat material and solutions to air. 2. Freshly Prepare Solutions: Use freshly prepared solutions for your experiments and analysis. |
Issue 2: Inconsistent Results in Biological Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| Decreased biological activity over time. | Degradation of the active compound: The concentration of this compound may be decreasing due to instability. | 1. Perform a Stability-Indicating Assay: Use a validated HPLC method to quantify the amount of the active compound remaining in your assay medium at different time points. 2. Evaluate Assay Conditions: Check the pH, temperature, and presence of any potentially reactive species in your assay buffer. |
| Variable or unexpected biological responses. | Formation of active or interfering degradation products: Degradation products may have their own biological activity or interfere with the assay. | 1. Characterize Degradation Products: Use LC-MS/MS to identify the major degradation products. 2. Test Degradation Products in Isolation: If possible, synthesize or isolate the main degradation products and test their activity in your assay. |
Data Presentation
While specific quantitative stability data for this compound is not extensively available in the public domain, the following table summarizes the expected stability behavior based on general principles of amine chemistry and data for related compounds.
Table 1: Summary of Stability Characteristics of this compound
| Stress Condition | Expected Stability | Potential Degradation Products | Influencing Factors |
| Acidic Hydrolysis | Generally stable, forms a salt. | Minimal degradation expected unless very harsh conditions are used. | pH, Temperature, Acid concentration. |
| Basic Hydrolysis | Generally stable. | Minimal degradation expected. | pH, Temperature, Base concentration. |
| Oxidation | Susceptible to degradation. | Imine, Methyl ethyl ketone. | Oxygen concentration, Presence of metal ions, Temperature, Light. |
| Photolysis | Susceptible to degradation. | Various photoproducts. | Wavelength and intensity of light, Presence of photosensitizers. |
| Thermal Degradation | Stable at moderate temperatures. Degradation at elevated temperatures. | Racemate ((S)-(+)-2-Aminobutane), Deamination products, Nitrogen oxides. | Temperature, Duration of exposure. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile:water 50:50).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time intervals.
-
-
Thermal Degradation:
-
Place the neat compound or a solid derivative in a controlled temperature oven at 80°C for 48 hours.
-
For solution-state thermal degradation, heat the stock solution at 80°C for 48 hours.
-
Withdraw samples at appropriate time intervals.
-
-
Photolytic Degradation:
-
Expose the stock solution in a transparent container to a light source that provides both UV and visible light (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples at a suitable time point.
-
3. Sample Analysis:
-
Analyze all stressed and control samples using a validated stability-indicating chiral HPLC method.
-
Use a photodiode array (PDA) detector to check for peak purity and identify the formation of new chromophores.
-
Couple the HPLC system to a mass spectrometer (LC-MS) to obtain mass information on the degradation products.
Protocol 2: Development of a Stability-Indicating Chiral HPLC Method
1. Instrument and Column:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Chiral column: Crownpak CR(+) (150 x 4.0 mm, 5 µm).[5]
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1 M Perchloric acid in water, pH adjusted to 2.0.
-
Mobile Phase B: Acetonitrile.
-
Isocratic elution with an appropriate ratio of Mobile Phase A and B (e.g., 90:10 v/v) to achieve good resolution between the enantiomers and any degradation products.
3. Chromatographic Conditions:
-
Flow rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
4. Method Validation:
-
Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Postulated interaction of sec-butylamine with the Pyruvate Dehydrogenase complex.
References
- 1. 320. Butylamine, sec- (WHO Pesticide Residues Series 5) [inchem.org]
- 2. This compound, 99% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Page loading... [guidechem.com]
- 4. Sec-Butylamine | C4H11N | CID 24874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Comparative study of different synthetic routes to enantiopure 2-aminobutane
For Researchers, Scientists, and Drug Development Professionals
Enantiomerically pure 2-aminobutane is a crucial chiral building block in the synthesis of various pharmaceuticals and agrochemicals. The stereochemistry of this amine is paramount to the biological activity and efficacy of the final product. This guide provides a comparative study of three distinct and widely utilized synthetic routes to obtain enantiopure 2-aminobutane: classical chemical resolution, enzymatic kinetic resolution, and asymmetric synthesis using a chiral auxiliary. Each method is presented with a detailed experimental protocol, a quantitative comparison of key performance indicators, and a visual representation of the synthetic workflow.
Key Synthetic Strategies at a Glance
Three primary methodologies for achieving enantiopure 2-aminobutane are explored in this guide:
-
Classical Chemical Resolution: This traditional method involves the separation of a racemic mixture of 2-aminobutane by forming diastereomeric salts with a chiral resolving agent, typically L-(+)-tartaric acid. The differing solubilities of these diastereomers allow for their separation by fractional crystallization.
-
Enzymatic Kinetic Resolution: Leveraging the high stereoselectivity of enzymes, this method resolves a racemic mixture by the preferential reaction of one enantiomer. Here, we focus on the use of ω-transaminase, which selectively transaminates one enantiomer, allowing for the separation of the unreacted enantiomer.
-
Asymmetric Synthesis using a Chiral Auxiliary: This approach involves the use of a chiral molecule that directs the stereochemical outcome of a reaction. The synthesis of enantiopure 2-aminobutane from the achiral precursor 2-butanone is detailed, employing tert-butanesulfinamide as the chiral auxiliary.
Quantitative Data Comparison
The following table summarizes the key quantitative data for the different synthetic routes to enantiopure 2-aminobutane, providing a basis for objective comparison.
| Parameter | Classical Chemical Resolution (with L-(+)-Tartaric Acid) | Enzymatic Kinetic Resolution (with ω-Transaminase) | Asymmetric Synthesis (with tert-Butanesulfinamide) |
| Starting Material | Racemic 2-aminobutane | Racemic 2-aminobutane | 2-Butanone |
| Yield (S)-enantiomer | ~42% (of the diastereomeric salt)[1] | 35%[2] | High (specific data not available for 2-aminobutane) |
| Yield (R)-enantiomer | Not readily isolated from the mother liquor | 28%[2] | High (specific data not available for 2-aminobutane) |
| Enantiomeric Excess (ee) | High (requires optimization by recrystallization) | >99.5% (S), 98.7% (R)[2] | High diastereomeric ratios reported (>99:1)[3] |
| Key Reagents | L-(+)-Tartaric acid, Methanol, NaOH | ω-Transaminase, Amino acceptor (e.g., pyruvate) | (R)- or (S)-tert-Butanesulfinamide, Reducing agent |
| Reaction Time | Crystallization can take 24 hours to a week[1] | Not specified | Several hours to a day per step |
Experimental Protocols
Classical Chemical Resolution with L-(+)-Tartaric Acid
This protocol is adapted from the resolution of racemic sec-butylamine (2-aminobutane).[1]
Materials:
-
Racemic 2-aminobutane
-
L-(+)-Tartaric acid
-
Water
-
Sodium hydroxide (NaOH) solution
-
Ether (or other suitable organic solvent)
Procedure:
-
Salt Formation:
-
Dissolve L-(+)-tartaric acid (333.1 mmol) in water (40 mL).
-
To this solution, slowly add racemic 2-aminobutane (324.0 mmol).
-
Stir the mixture to ensure homogeneity. The solution will warm up.
-
Cover the solution and allow it to stand at ambient temperature.
-
-
Fractional Crystallization:
-
Crystal formation should be evident after 24 hours. Allow the crystallization to proceed undisturbed for one week to maximize the yield of the less soluble diastereomeric salt, ((S)-sec-butylammonium L-tartrate monohydrate).
-
Collect the crystals by vacuum filtration. This yields the diastereomerically enriched salt.[1]
-
-
Regeneration of the Enantiopure Amine:
-
Dissolve the collected crystals in a minimal amount of water.
-
Add a concentrated NaOH solution to the aqueous solution of the salt until the pH is strongly basic. This will liberate the free amine.
-
Extract the free amine with a suitable organic solvent, such as ether.
-
Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄).
-
Remove the solvent under reduced pressure to obtain the enantiomerically enriched 2-aminobutane. Further purification can be achieved by distillation.
-
Enzymatic Kinetic Resolution with ω-Transaminase
This protocol is based on the enantiocomplementary synthesis of 2-aminobutane using immobilized transaminases.[2]
Materials:
-
Racemic 2-aminobutane
-
Immobilized (S)-selective or (R)-selective ω-transaminase
-
Amino acceptor (e.g., pyruvate)
-
Buffer solution (e.g., phosphate buffer, pH 7.5)
-
Acid (e.g., HCl) and Base (e.g., NaOH) for pH adjustment and workup
-
Potassium hydroxide (for final distillation)
Procedure:
-
Enzymatic Reaction:
-
In a suitable reaction vessel, prepare a solution of racemic 2-aminobutane and the amino acceptor in the buffer solution.
-
Add the immobilized ω-transaminase (either the (S)-selective or (R)-selective enzyme to obtain the corresponding (R)- or (S)-amine).
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C) and pH. The reaction progress can be monitored by techniques such as GC or HPLC.
-
-
Workup and Product Isolation:
-
Once the desired conversion is reached (typically around 50% for kinetic resolution), stop the reaction by filtering off the immobilized enzyme.
-
Acidify the reaction mixture to protonate the remaining amine.
-
Perform a vacuum distillation to remove the ketone byproduct formed from the transamination reaction.
-
Basify the remaining aqueous solution with a strong base (e.g., NaOH).
-
Perform a second distillation to isolate the enantiomerically pure amine.
-
-
Final Purification:
-
For very high purity, a fractional distillation of the amine cut over potassium hydroxide can be performed.[2]
-
Asymmetric Synthesis using tert-Butanesulfinamide
This protocol is a composite of established procedures for the synthesis and use of N-tert-butanesulfinyl imines.
Materials:
-
2-Butanone
-
(R)- or (S)-tert-Butanesulfinamide
-
Dehydrating agent (e.g., Ti(OEt)₄ or CuSO₄)
-
Anhydrous solvent (e.g., THF or CH₂Cl₂)
-
Reducing agent (e.g., NaBH₄ or L-Selectride)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., methanol or cyclopentyl methyl ether)
Procedure:
-
Formation of N-tert-Butanesulfinyl Imine:
-
In a flame-dried flask under an inert atmosphere, dissolve (R)- or (S)-tert-butanesulfinamide in an anhydrous solvent.
-
Add the dehydrating agent (e.g., Ti(OEt)₄).
-
Add 2-butanone to the mixture and stir at room temperature or with gentle heating until the condensation is complete (monitored by TLC or GC).
-
Work up the reaction by quenching with a brine solution and extracting the product with an organic solvent. Purify the resulting N-tert-butanesulfinyl imine by chromatography.
-
-
Diastereoselective Reduction:
-
Dissolve the purified N-tert-butanesulfinyl imine in anhydrous THF and cool the solution to a low temperature (e.g., -78 °C or -48 °C).
-
To obtain one diastereomer, add a solution of NaBH₄. For the opposite diastereomer, L-Selectride is an effective reducing agent.[4][5]
-
Stir the reaction at low temperature until the reduction is complete.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product.
-
-
Cleavage of the Chiral Auxiliary:
-
Dissolve the resulting N-tert-butanesulfinamide in a suitable solvent like methanol or cyclopentyl methyl ether.
-
Add a solution of HCl in the same solvent.[6]
-
The amine hydrochloride salt will precipitate and can be collected by filtration. The chiral auxiliary can be recovered from the filtrate.
-
To obtain the free amine, dissolve the hydrochloride salt in water and basify with a strong base, followed by extraction with an organic solvent.
-
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Classical chemical resolution of racemic 2-aminobutane.
Caption: Enzymatic kinetic resolution of racemic 2-aminobutane.
Caption: Asymmetric synthesis of enantiopure 2-aminobutane.
Comparative Analysis of Synthetic Routes
Classical Chemical Resolution:
-
Advantages: This is a well-established and relatively inexpensive method, particularly if the resolving agent is readily available like tartaric acid. The procedure does not require specialized equipment.
-
Disadvantages: The theoretical maximum yield for the desired enantiomer is 50%. In practice, the yield is often lower due to incomplete crystallization and losses during workup. The process can be time-consuming, and optimization of crystallization conditions may be necessary. The unwanted enantiomer is often discarded, leading to poor atom economy, although racemization and recycling of the unwanted enantiomer are possible but add complexity.
Enzymatic Kinetic Resolution:
-
Advantages: Enzymes offer exceptional enantioselectivity, often leading to products with very high enantiomeric excess.[2] Reactions are typically performed under mild conditions (neutral pH, room temperature) in aqueous media, making it a greener alternative.
-
Disadvantages: The theoretical maximum yield is also limited to 50%. Enzymes can be expensive and may require specific conditions for optimal activity and stability. Product inhibition can sometimes be an issue, potentially requiring strategies for in-situ product removal.[7]
Asymmetric Synthesis using a Chiral Auxiliary:
-
Advantages: This method allows for the synthesis of a specific enantiomer from an achiral starting material, overcoming the 50% yield limitation of resolution methods. High diastereoselectivities can be achieved, leading to high enantiomeric purity of the final product. The chiral auxiliary can often be recovered and reused, improving the overall efficiency and cost-effectiveness of the process.[6][8]
-
Disadvantages: This is a multi-step synthesis, which can be more complex and time-consuming than resolution methods. It may require the use of more expensive reagents and stringent reaction conditions (e.g., anhydrous solvents, inert atmosphere). The development and optimization of the asymmetric step can be challenging.
Conclusion
The choice of the most suitable synthetic route to enantiopure 2-aminobutane depends on several factors, including the desired scale of production, cost considerations, available equipment, and the required level of enantiomeric purity.
-
For large-scale industrial production where cost is a major driver, classical chemical resolution may still be a viable option, especially if an efficient process for recycling the unwanted enantiomer is implemented.
-
Enzymatic kinetic resolution offers a green and highly selective alternative, particularly suitable for producing high-purity enantiomers, though at the cost of a theoretical 50% maximum yield.
-
Asymmetric synthesis using a chiral auxiliary is the most elegant and efficient approach in terms of atom economy and the ability to target a specific enantiomer directly. While it may involve a higher initial investment in terms of process development and reagent costs, the potential for high yields and the recyclability of the auxiliary make it a very attractive option for the synthesis of high-value chiral amines.
Ultimately, a thorough evaluation of the specific requirements of the intended application will guide the selection of the optimal synthetic strategy.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Reversal of diastereofacial selectivity in hydride reductions of N-tert-butanesulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Applications of tert -butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08819F [pubs.rsc.org]
- 8. bristol.ac.uk [bristol.ac.uk]
Assessing the Recyclability of (R)-(-)-2-Aminobutane as a Chiral Auxiliary: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a chiral auxiliary in asymmetric synthesis is a critical decision that extends beyond its stereochemical control to encompass economic and environmental considerations. An ideal chiral auxiliary should not only induce high diastereoselectivity but also be readily recoverable and reusable without loss of performance, thereby enhancing atom economy and reducing overall process costs. This guide provides a comparative assessment of the recyclability of (R)-(-)-2-aminobutane as a chiral auxiliary, placed in the context of other commonly employed auxiliaries. While specific quantitative data on the recycling of this compound is not extensively documented in publicly available literature, this guide outlines the general principles and experimental protocols for its recovery and provides a comparative framework based on well-characterized alternatives.
Comparison of Chiral Auxiliary Recyclability
The efficiency of a chiral auxiliary's recycling process is paramount to its industrial applicability. Key performance indicators include the recovery yield and the maintenance of enantiomeric excess (ee) upon reuse. While detailed recycling data for this compound is sparse, the following table compares the typical recyclability of other common chiral auxiliaries to provide a benchmark for assessment.
| Chiral Auxiliary | Typical Recovery Method | Typical Recovery Yield (%) | Impact on Enantiomeric Excess (ee) | Key Considerations |
| This compound | Acid-base extraction | Data not readily available | Data not readily available | Low molecular weight and potential volatility may pose challenges during recovery. |
| Evans' Oxazolidinones | Hydrolysis followed by extraction or chromatography | 85-95% | Generally high; minimal racemization reported. | Robust and well-documented recovery protocols are available. |
| Pseudoephedrine | Hydrolysis followed by extraction | 90-98% | High stability to racemization under cleavage conditions. | Readily available and relatively inexpensive. |
| Oppolzer's Camphorsultam | Hydrolysis or reductive cleavage followed by extraction | >95% | Excellent; highly resistant to racemization. | High cost can be offset by high recovery and reuse rates. |
| (R)-(-)-2-Phenylglycinol | Hydrolysis and extraction | 80-90% | Can be susceptible to racemization under harsh conditions. | Optimization of cleavage and recovery conditions is crucial. |
Experimental Protocols
The recovery of a chiral amine auxiliary like this compound from a reaction mixture typically involves a series of straightforward chemical steps designed to separate it from the desired chiral product. The following is a generalized experimental protocol for the recovery of a chiral amine auxiliary after its use in an asymmetric alkylation reaction where it has been attached as an amide.
General Protocol for the Recovery of a Chiral Amine Auxiliary
-
Cleavage of the Auxiliary:
-
The diastereomerically pure product-auxiliary adduct is dissolved in a suitable solvent (e.g., THF, dioxane).
-
The amide bond is cleaved by hydrolysis. This can be achieved under acidic conditions (e.g., refluxing with 6M HCl) or basic conditions (e.g., refluxing with 2M NaOH). The choice of conditions depends on the stability of the desired product.
-
The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is fully consumed.
-
-
Isolation of the Chiral Product and Auxiliary:
-
Upon completion of the hydrolysis, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between an aqueous solution and an organic solvent (e.g., diethyl ether, ethyl acetate).
-
If acidic hydrolysis was used, the aqueous layer will contain the protonated chiral amine auxiliary, and the organic layer will contain the chiral carboxylic acid product. The layers are separated.
-
If basic hydrolysis was used, the aqueous layer will contain the carboxylate salt of the product, and the organic layer will contain the free chiral amine auxiliary.
-
-
Purification of the Recovered Auxiliary:
-
From Acidic Hydrolysis: The aqueous layer containing the ammonium salt of the auxiliary is basified with a strong base (e.g., NaOH pellets or concentrated solution) to a pH > 12. This deprotonates the amine, liberating the free base.
-
The free amine is then extracted from the aqueous layer using a suitable organic solvent (e.g., dichloromethane, diethyl ether). The extraction is typically performed multiple times to ensure a high recovery yield.
-
The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filtered, and the solvent is carefully removed by distillation or rotary evaporation, taking into account the volatility of the amine.
-
From Basic Hydrolysis: The organic layer containing the free amine is washed with brine, dried over an anhydrous drying agent, and the solvent is removed.
-
-
Assessment of Purity and Enantiomeric Excess:
-
The recovered chiral auxiliary is analyzed to determine its purity, typically by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
The enantiomeric excess of the recovered auxiliary is determined using a suitable chiral analytical technique, such as chiral GC or chiral HPLC, to ensure that no racemization occurred during the recovery process.
-
Visualizing the Workflow
The following diagrams illustrate the general signaling pathway of asymmetric synthesis using a chiral auxiliary and the logical workflow for its recovery and reuse.
Caption: General workflow for asymmetric synthesis and chiral auxiliary recovery.
Benchmarking the performance of (R)-(-)-2-Aminobutane against modern catalytic asymmetric methods
In the pursuit of enantiomerically pure compounds, essential for the pharmaceutical and fine chemical industries, chemists have a continuously evolving toolkit at their disposal. This guide provides a comparative performance benchmark of a classical chiral auxiliary, (R)-(-)-2-aminobutane, against contemporary catalytic asymmetric methodologies. By presenting quantitative data from key transformations and detailing experimental protocols, we offer researchers, scientists, and drug development professionals a clear perspective on the relative merits of these approaches.
Asymmetric Alkylation of Cyclohexanone: A Head-to-Head Comparison
The asymmetric alkylation of prochiral ketones is a fundamental carbon-carbon bond-forming reaction. Here, we compare the diastereoselective alkylation of cyclohexanone using a chiral imine derived from an amine structurally analogous to this compound with modern organocatalytic and phase-transfer catalysis methods.
Data Summary: Asymmetric Alkylation of Cyclohexanone
| Method | Catalyst/Auxiliary | Alkylating Agent | Yield (%) | ee (%) / de (%) | Reference |
| Chiral Auxiliary | (R)-(+)-α-phenylethylamine | Methyl iodide | 65-75 | 87 de | [1] |
| Benzyl bromide | 65-75 | 92 de | [1] | ||
| Organocatalysis | (S)-Proline (20 mol%) | 4-Nitrobenzaldehyde | 99 | 96 ee | [2] |
| D-Phenylalanine methyl ester / Achiral Phosphoric Acid | 85 | 20 ee | [3] | ||
| Phase-Transfer Cat. | Cinchonidinium salt (10 mol%) | Benzyl bromide | 95 | 94 ee | [4][5] |
Key Observations:
While the chiral auxiliary approach provides good diastereoselectivity, modern catalytic methods, particularly organocatalysis with proline derivatives and phase-transfer catalysis, can achieve excellent enantioselectivity with high yields. Notably, the catalytic methods operate with sub-stoichiometric amounts of the chiral catalyst, offering a more atom-economical and often more straightforward purification process compared to the stoichiometric use of a chiral auxiliary that requires subsequent cleavage steps.
Asymmetric Michael Addition: The Dominance of Modern Catalysis
The Michael addition is another cornerstone of asymmetric synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While the use of this compound as a chiral auxiliary in this context is not well-documented in recent literature, modern catalytic methods have demonstrated exceptional efficacy. Below is a summary of the performance of various modern catalytic systems in the asymmetric Michael addition.
Data Summary: Asymmetric Michael Addition
| Method | Catalyst | Nucleophile | Acceptor | Yield (%) | ee (%) | Reference |
| Organocatalysis | Cinchona Alkaloid Derivative | N-heterocycles | Nitroolefins | 72-99 | 70-95 | [6][7] |
| Proline-derived Dipeptide | Isobutyraldehyde | N-arylmaleimides | up to 99 | up to 97 | [8] | |
| Cinchonine-derived Thiourea | Dimethyl malonate | β-Nitrostyrene | 99 | 97 | [9][10] | |
| Biocatalysis | 4-Oxalocrotonate Tautomerase (mutant) | Nitromethane | α,β-Unsaturated aldehydes | 61-96 | up to >99 | [11] |
Key Observations:
Modern organocatalysis and biocatalysis consistently deliver very high enantioselectivities and yields in asymmetric Michael additions across a broad range of substrates. The absence of recent literature on the application of this compound as a chiral auxiliary for this transformation suggests that catalytic methods are now the preferred approach for achieving high stereocontrol in Michael additions.
Experimental Protocols
1. Diastereoselective Alkylation of Cyclohexanone via a Chiral Imine (Adapted from Whitesell, et al.)
-
Formation of the Chiral Imine: A solution of cyclohexanone (1.0 eq) and (R)-(+)-α-phenylethylamine (1.0 eq) in toluene is heated at reflux with azeotropic removal of water using a Dean-Stark trap until the theoretical amount of water is collected. The solvent is removed under reduced pressure to yield the crude chiral imine, which is used without further purification.
-
Alkylation: The chiral imine is dissolved in dry THF and cooled to -78 °C. A solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise, and the mixture is stirred for 2 hours at -78 °C. The alkylating agent (e.g., methyl iodide, 1.2 eq) is then added, and the reaction is stirred for a further 4 hours at -78 °C.
-
Hydrolysis and Work-up: The reaction is quenched with water and allowed to warm to room temperature. The mixture is extracted with diethyl ether, and the organic layer is washed with brine, dried over MgSO4, and concentrated under reduced pressure. The resulting crude product is a mixture of the chiral auxiliary and the 2-alkylcyclohexanone. The diastereomeric excess is determined at this stage by GC or NMR analysis. The ketone is separated from the auxiliary by acid hydrolysis followed by chromatography.
2. Organocatalytic Asymmetric Alkylation of Cyclohexanone (Representative Proline-Catalyzed Reaction)
-
Reaction Setup: To a solution of the aldehyde (1.0 mmol) and cyclohexanone (5.0 mmol) in DMSO (2.0 mL) is added (S)-proline (0.2 mmol, 20 mol%).
-
Reaction Execution: The reaction mixture is stirred at room temperature for the specified time (e.g., 24-96 h), monitoring the progress by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 2-alkylated cyclohexanone. The enantiomeric excess is determined by chiral HPLC analysis.
Visualizing the Workflows
To illustrate the fundamental differences in the experimental approaches, the following diagrams depict the logical workflows for a chiral auxiliary-mediated synthesis versus a modern catalytic asymmetric synthesis.
Conclusion
The use of chiral auxiliaries like this compound represents a foundational strategy in asymmetric synthesis that can provide good levels of stereocontrol. However, for key transformations such as asymmetric alkylation and Michael additions, modern catalytic methods have largely surpassed this classical approach in terms of efficiency, enantioselectivity, and atom economy. Organocatalysis, metal catalysis, and biocatalysis offer powerful and often more direct routes to enantiomerically pure products, utilizing sub-stoichiometric quantities of a chiral catalyst and often proceeding under mild reaction conditions. While chiral auxiliaries remain a valuable tool in specific contexts, the data strongly suggest that for many common asymmetric transformations, modern catalytic methods are the superior choice for achieving high performance and operational efficiency.
References
- 1. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective Alkylations of Chiral Nitro Imine and Nitro Hydrazone Dianions. Synthesis of Enantiomerically Enriched 3-Substituted 1-Nitrocyclohexenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uni-giessen.de [uni-giessen.de]
- 5. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Enantioselective organocatalytic Michael addition reactions between N-heterocycles and nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 9. Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Direct Asymmetric Alkylation of Ketones: Still Unconquered - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling (R)-(-)-2-Aminobutane
Essential Safety and Handling Guide for (R)-(-)-2-Aminobutane
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
This compound is a chiral amine utilized in pharmaceutical chemistry and organic synthesis.[1][2][3] Due to its hazardous properties, strict adherence to safety protocols is mandatory. It is a highly flammable, corrosive, and toxic substance that requires careful management in a laboratory setting.[1][4]
Chemical and Physical Properties
A summary of key quantitative data for this compound is provided below for quick reference. This substance is a colorless to yellow liquid with an ammonia-like odor.[4][5]
| Property | Value |
| Molecular Formula | C₄H₁₁N[4][6] |
| Boiling Point | 63 °C / 145.4 °F[4][7] |
| Melting Point | -104 °C / -155.2 °F[4][7] |
| Flash Point | -19 °C / -2.2 °F[4][6][7] |
| Specific Gravity | 0.720 g/mL at 25 °C[2][6] |
| Vapor Pressure | 180 hPa @ 20 °C[4][6] |
| Vapor Density | 2.52 (Air = 1)[4][6] |
| Water Solubility | Miscible[1][4][5] |
| Autoignition Temp. | 355 °C / 671 °F[6] |
| Explosion Limits | Lower: 1.8%, Upper: 9.0%[6][7] |
| Exposure Limits | TLV (as n-Butylamine): 5 ppm (Ceiling, skin)[8] |
| UN Number | 1992[8] |
Operational and Disposal Plans
Personal Protective Equipment (PPE)
The use of appropriate PPE is the first line of defense against exposure. The following equipment is mandatory when handling this compound:
-
Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][8]
-
Skin Protection : Appropriate protective gloves (e.g., nitrile rubber) and chemical-resistant clothing or an apron are required to prevent skin contact.[5][8]
-
Respiratory Protection : All handling must be conducted in a chemical fume hood.[4][8] If workplace conditions warrant a respirator, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[8]
Handling and Storage Protocols
Proper handling and storage are critical to prevent accidents and degradation of the chemical, which is air and light sensitive.[1][9]
Handling:
-
Work exclusively within a certified chemical fume hood.[4][8]
-
Keep away from all sources of ignition, including heat, sparks, and open flames.[4][6]
-
Use only non-sparking tools and explosion-proof equipment.[6][9]
-
Ground and bond all containers and receiving equipment during material transfer to prevent static discharges.[4][8]
-
Avoid contact with skin, eyes, and clothing. Do not ingest or inhale vapors.[4][8]
-
Wash hands and any exposed skin thoroughly after handling.[8]
Storage:
-
Store in a designated flammables area that is cool, dry, and well-ventilated.[6][8]
-
Keep containers tightly closed and store under an inert atmosphere.[6][8]
-
Store away from incompatible substances such as acids, strong oxidizing agents, acid chlorides, acid anhydrides, and carbon dioxide.[1][4]
Emergency Procedures
Immediate and correct response to an emergency is crucial.
Spill Response:
-
Evacuate all personnel from the spill area and ensure the area is well-ventilated.[4]
-
Contain the spill using an inert absorbent material (e.g., sand, silica gel).[9]
-
Use spark-proof tools for cleanup.[9]
-
Collect the absorbed material into a suitable, closed container for disposal.[4][9]
-
Do not allow the spill to enter drains or surface water.[4][7]
Fire Response:
-
For small fires, use alcohol-resistant foam, dry chemical, or carbon dioxide.[5][8]
-
For large fires, use water spray, fog, or alcohol-resistant foam.[8] Note that water may be ineffective as the material is lighter than water and fire may spread.[8]
-
Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[4][8]
-
Vapors are heavier than air and may travel to an ignition source and flash back.[5][8]
First-Aid Measures:
-
Inhalation : Immediately move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8][9]
-
Skin Contact : Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[8]
-
Eye Contact : Immediately flush eyes with large amounts of water for at least 30 minutes, holding eyelids apart. Do not allow the victim to rub their eyes. Seek immediate medical attention.[8]
-
Ingestion : Do NOT induce vomiting.[6] If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Disposal Plan
All chemical waste must be handled and disposed of in accordance with institutional policies and local, state, and federal regulations.[10]
-
Containerization : Collect waste in a compatible, properly labeled, and tightly sealed container. The original container can often be used.[10]
-
Labeling : The waste container must be clearly labeled with the words "HAZARDOUS WASTE" and a full description of its contents.[10]
-
Storage : Store waste containers in a designated satellite accumulation area, ensuring they are segregated from incompatible materials.[10]
-
Pickup : Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office by submitting a hazardous material pickup request.[10]
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Safe handling workflow for this compound.
References
- 1. This compound, 99% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. This compound | 13250-12-9 [chemicalbook.com]
- 3. This compound CAS#: 13250-12-9 [amp.chemicalbook.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. Sec-Butylamine | C4H11N | CID 24874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.ch [fishersci.ch]
- 8. 2-Aminobutane(13952-84-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
